molecular formula C21H42O2 B3044313 Methyl 18-methylnonadecanoate CAS No. 65301-91-9

Methyl 18-methylnonadecanoate

Cat. No.: B3044313
CAS No.: 65301-91-9
M. Wt: 326.6 g/mol
InChI Key: IVHQIMJNEKWLSS-UHFFFAOYSA-N
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Description

Methyl 18-methylnonadecanoate is a useful research compound. Its molecular formula is C21H42O2 and its molecular weight is 326.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 18-methylnonadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23-3/h20H,4-19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHQIMJNEKWLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336243
Record name methyl 18-methylnonadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65301-91-9
Record name methyl 18-methylnonadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Natural Reservoirs of Methyl 18-methylnonadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Methyl 18-methylnonadecanoate, a branched-chain fatty acid methyl ester of interest to researchers, scientists, and drug development professionals. This document details its presence in various plant and microbial species, presents quantitative data, outlines detailed experimental protocols for its isolation and analysis, and visualizes relevant biochemical and procedural workflows.

Introduction

This compound is a saturated fatty acid methyl ester characterized by a methyl branch at the 18th carbon position. While its specific biological roles are still under investigation, branched-chain fatty acids, in general, are known to be integral components of cell membranes, particularly in bacteria, where they contribute to membrane fluidity and environmental resilience.[1] Their unique structural properties may also influence their biological activity, making them a subject of interest for further research in both synthetic chemistry and biological applications.[1] This guide serves as a technical resource for the identification and study of this compound from its natural sources.

Natural Sources and Quantitative Data

This compound has been identified in a variety of natural sources, primarily in the plant kingdom and within certain bacterial phyla. The following tables summarize the quantitative data available from scientific literature.

Table 1: Quantitative Presence of this compound in Plant Species

Plant SpeciesFamilyPlant PartExtraction SolventConcentration (% of total extract)Reference
Melastomastrum capitatumMelastomataceaeLeafMethanol0.71[2]
Dodonaea angustifoliaSapindaceaeLeafMethanol0.22[3]
Abutilon pannosumMalvaceaeLeafn-ButanolPresent (Quantification not specified)[4]
Nicotiana tabacum (Tobacco)SolanaceaeLeafNot specifiedPresent (Quantification not specified)

Table 2: Microbial Sources of Branched-Chain Fatty Acids

Microbial GroupGenus ExampleBiological Role of Branched-Chain Fatty AcidsReference
ActinobacteriaMycobacteriumIntegral to cell envelope lipids, contributing to pathogenicity and environmental resilience. Enhance membrane rigidity and resistance to oxidative stress.[1]

Experimental Protocols

The following section details a generalized methodology for the extraction, derivatization, and analysis of this compound from plant material using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a composite based on established methods for fatty acid methyl ester (FAME) analysis.[5][6]

Sample Preparation and Extraction
  • Collection and Drying: Collect fresh plant leaves and wash them with distilled water to remove any debris. Air-dry or freeze-dry the leaves to a constant weight.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh approximately 10 g of the powdered plant material.

    • Perform a Soxhlet extraction or maceration with methanol for 48 hours.

    • Filter the extract and concentrate it using a rotary evaporator under reduced pressure to obtain the crude methanol extract.

Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This step converts the fatty acids in the lipid extract to their more volatile methyl esters for GC-MS analysis.

  • Acid-Catalyzed Transesterification:

    • To approximately 10-20 mg of the crude extract in a screw-capped glass tube, add 2 mL of 2% sulfuric acid in methanol.

    • Add a known amount of an internal standard (e.g., methyl heptadecanoate) for quantification.

    • Tightly cap the tube and heat at 80-90°C for 1-2 hours in a water bath or heating block.

    • Cool the reaction mixture to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of distilled water to the tube.

    • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A GC system coupled with a Mass Spectrometer is used.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for FAME analysis.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (split or splitless mode).

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-600.

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention time with a commercial standard and/or the NIST library.

    • Quantify the compound by comparing the peak area of the analyte to that of the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and analysis of this compound from a natural source.

experimental_workflow sample Plant Material (e.g., Leaves) drying Drying (Air or Freeze-drying) sample->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (Methanol) grinding->extraction concentrate Concentration (Rotary Evaporator) extraction->concentrate extract Crude Lipid Extract concentrate->extract derivatization Transesterification (H₂SO₄ in Methanol) extract->derivatization fames Fatty Acid Methyl Esters (FAMEs in Hexane) derivatization->fames gcms GC-MS Analysis fames->gcms identification Identification (Mass Spectra, Retention Time) gcms->identification quantification Quantification (Internal Standard) gcms->quantification

Figure 1. General experimental workflow for FAME analysis.
Conceptual Biological Role of Branched-Chain Fatty Acids

As specific signaling pathways for this compound are not yet elucidated, the following diagram presents a conceptual model of the role of branched-chain fatty acids (BCFAs) in bacterial cell membrane function.

biological_role bcfa_pool Branched-Chain Fatty Acid Pool (includes 18-methylnonadecanoic acid) biosynthesis Incorporation into Membrane Lipids bcfa_pool->biosynthesis Enzymatic Activity membrane Bacterial Cell Membrane biosynthesis->membrane fluidity Increased Membrane Fluidity membrane->fluidity rigidity Enhanced Membrane Rigidity membrane->rigidity environmental_resilience Environmental Resilience fluidity->environmental_resilience stress_resistance Resistance to Oxidative Stress rigidity->stress_resistance stress_resistance->environmental_resilience

Figure 2. Conceptual role of BCFAs in bacterial membranes.

Conclusion

This technical guide consolidates the current knowledge on the natural sources of this compound. While quantitative data is available for some plant species, further research is needed to quantify its presence in other identified sources and to explore a wider range of biodiversity. The provided experimental protocol offers a robust starting point for researchers aiming to isolate and analyze this compound. The limited understanding of its specific biological functions presents a clear opportunity for future investigations, which could unveil novel therapeutic or biotechnological applications for this unique branched-chain fatty acid ester.

References

The Emergence of Methyl 18-Methylnonadecanoate in Plant Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vast and complex world of plant lipids continues to be a fertile ground for the discovery of novel bioactive compounds. Among these, branched-chain fatty acid esters are gaining increasing attention for their potential applications in various fields, including pharmaceuticals and agriculture. This technical guide focuses on a recently identified constituent of plant lipids: methyl 18-methylnonadecanoate. While research into its biological function in plants is still in its nascent stages, its discovery opens up new avenues for phytochemical investigation and potential drug development. This document provides a comprehensive overview of the current knowledge surrounding this compound, including its discovery, quantitative data, detailed experimental protocols for its isolation and identification, and a proposed biosynthetic pathway.

Discovery of this compound in Plants

The identification of this compound in the plant kingdom is a relatively recent development. One of the earliest reports of its isolation from a plant source was from the methanolic leaf extract of Melastomastrum capitatum.[1] This discovery was noted as potentially being the first time this compound had been isolated from any plant family.[1] Subsequently, it has also been identified in the leaf extract of Dodonaea angustifolia.[2] These findings suggest that while it may not be a ubiquitous compound, it is present in phylogenetically diverse plant species. Further research is required to ascertain its broader distribution across the plant kingdom.

Quantitative Data

The concentration of this compound appears to vary significantly between the plant species in which it has been identified. The following table summarizes the available quantitative data from published gas chromatography-mass spectrometry (GC-MS) analyses.

Plant SpeciesTissueExtraction SolventAnalytical MethodConcentration (% of total extract)Reference
Melastomastrum capitatumLeafMethanolGC-MS0.71%[1]
Dodonaea angustifoliaLeafMethanolGC-MS0.22%[2]

Experimental Protocols

The isolation and identification of this compound from plant tissues primarily involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. The following is a detailed protocol synthesized from established methods for the analysis of fatty acid methyl esters (FAMEs) in plants.

Sample Preparation and Extraction

This protocol is designed for the extraction of total lipids from fresh plant leaf tissue.

Materials:

  • Fresh plant leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • 0.9% (w/v) KCl solution

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvest fresh, healthy leaves and immediately flash-freeze them in liquid nitrogen to quench metabolic activity and prevent lipid degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 1 g of the powdered tissue to a glass centrifuge tube.

  • Add 10 mL of a chloroform:methanol (2:1, v/v) solution to the tube.

  • Homogenize the mixture using a vortex mixer for 2 minutes.

  • Agitate the sample on an orbital shaker at room temperature for 2 hours to ensure thorough extraction.

  • Add 2 mL of 0.9% KCl solution to the tube to induce phase separation.

  • Vortex the mixture for 1 minute and then centrifuge at 2000 x g for 10 minutes.

  • Three distinct layers will form: an upper aqueous phase, a lower organic (chloroform) phase containing the lipids, and a proteinaceous interface.

  • Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

  • Concentrate the lipid extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for subsequent derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the fatty acids in the lipid extract are converted to their more volatile methyl esters.

Materials:

  • Dried lipid extract

  • Methanolic HCl (5% v/v) or BF3-Methanol solution

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Vials with Teflon-lined caps

Procedure:

  • Transfer an aliquot of the lipid extract to a screw-cap vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 2 mL of 5% methanolic HCl to the dried lipids.

  • Seal the vial tightly and heat at 85°C for 2 hours in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The FAMEs are now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a wax-type or biscyanopropyl stationary phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program: An initial temperature of 120°C, ramped to 240°C at a rate of 5°C/min, and held for 10 minutes. (This program should be optimized based on the specific column and instrument).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Mass Range: m/z 40-500.

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic standard or by matching the mass spectrum with a reference library such as the NIST Mass Spectral Library. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern, including a molecular ion peak (M+) at m/z 326.

Signaling Pathways and Biological Function

Currently, there is no direct scientific evidence detailing a specific signaling pathway or biological function for this compound in plants. However, its structure as an anteiso-branched-chain fatty acid ester suggests its origin from the metabolism of branched-chain amino acids. Anteiso-fatty acids are typically synthesized from the primer α-keto-β-methylvalerate, which is derived from the catabolism of isoleucine. This primer is then elongated by the fatty acid synthase (FAS) complex. The final esterification to form the methyl ester is likely catalyzed by a methyltransferase enzyme.

While the precise role of this compound in plants remains to be elucidated, some research has suggested a potential antibacterial activity for this compound.[3]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis start Plant Tissue (Leaves) grinding Grinding in Liquid N2 start->grinding extraction Solvent Extraction (Chloroform:Methanol) grinding->extraction phase_sep Phase Separation extraction->phase_sep collect Collect Organic Phase phase_sep->collect dry Evaporation collect->dry derivatize Transesterification (Methanolic HCl) dry->derivatize extract_fames Hexane Extraction derivatize->extract_fames dry_fames Drying extract_fames->dry_fames gcms GC-MS Analysis dry_fames->gcms identification Identification & Quantification gcms->identification

Caption: General workflow for the isolation and identification of this compound.

Proposed Biosynthetic Pathway

Biosynthetic_Pathway cluster_precursor Precursor Synthesis cluster_elongation Fatty Acid Elongation cluster_esterification Esterification isoleucine Isoleucine keto_acid α-keto-β-methylvalerate isoleucine->keto_acid Transamination fas Fatty Acid Synthase (FAS) keto_acid->fas anteiso_fa 18-Methylnonadecanoic Acid (anteiso-C20:0) fas->anteiso_fa malonyl_coa Malonyl-CoA (2C units) malonyl_coa->fas methyl_ester This compound anteiso_fa->methyl_ester methanol Methanol methanol->methyl_ester Methyltransferase (putative)

Caption: Proposed biosynthetic pathway for this compound in plants.

Future Perspectives

The discovery of this compound in plant lipids marks an important step in phytochemical research. Future studies should focus on:

  • Wider Screening: A broader screening of plant species is necessary to understand the distribution and chemotaxonomic significance of this compound.

  • Quantitative Analysis: Development of validated quantitative methods will be crucial for accurately determining its concentration in various plant tissues and under different environmental conditions.

  • Biological Function: Elucidating the specific biological role of this compound in plants is a key area for future research. This includes investigating its potential involvement in plant defense, growth, or development.

  • Pharmacological Potential: Given the reported antibacterial activity, further investigation into its pharmacological properties could lead to the development of new therapeutic agents.

This technical guide provides a foundational resource for researchers embarking on the study of this novel plant-derived compound. As research progresses, a deeper understanding of its significance in both the plant kingdom and for human applications will undoubtedly emerge.

References

Whitepaper: Methyl 18-methylnonadecanoate as a Potential Biomarker for Actinobacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The phylum Actinobacteria represents a group of Gram-positive bacteria renowned for their complex developmental cycles and, most notably, their prolific production of secondary metabolites. These bacteria are the source of approximately two-thirds of all naturally derived antibiotics in clinical use, as well as numerous anticancer, antifungal, and immunosuppressive agents. Given their medical and industrial significance, the rapid and accurate identification of Actinobacteria in environmental or engineered samples is a critical task.

Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful alternative to traditional culture-based or molecular methods. Cellular fatty acid composition, in particular, provides a stable and characteristic fingerprint for many bacterial taxa. Branched-chain fatty acids (BCFAs) of the iso- and anteiso- series are significant components of the cell membranes of many bacteria and serve as important chemotaxonomic markers.

This technical guide explores the potential of a specific long-chain anteiso-fatty acid, 18-methylnonadecanoic acid (anteiso-C20:0), and its corresponding methyl ester (methyl 18-methylnonadecanoate), as a biomarker for the phylum Actinobacteria. We will review its biosynthesis, present available quantitative data, provide a detailed protocol for its detection, and discuss its application in research and drug development.

Chemotaxonomy and Fatty Acid Profiles of Actinobacteria

The classification of Actinobacteria relies on a polyphasic approach, combining phenotypic, genotypic, and chemotaxonomic data. Key chemical markers include cell wall amino acids (e.g., LL- or meso-diaminopimelic acid), whole-cell sugars, menaquinones, and polar lipids.[1][2]

Cellular fatty acid profiles offer a high-resolution tool for differentiation at the genus and species level. While many bacteria primarily synthesize straight-chain saturated and unsaturated fatty acids, the profiles of Actinobacteria are often dominated by BCFAs.[3] Three major fatty acid patterns have been identified within the phylum.[2] The most common profile, particularly within the industrially vital genus Streptomyces, is characterized by a high abundance of iso- and anteiso- methyl-branched fatty acids.[4][5][6] These BCFAs are crucial for maintaining membrane fluidity and function, especially under varying environmental conditions.[3]

Biosynthesis of Anteiso-Fatty Acids in Actinobacteria

The biosynthesis of fatty acids in most bacteria, including Streptomyces, is catalyzed by a type II fatty acid synthase (FAS-II) system, where each reaction is performed by a discrete, monofunctional enzyme.[7][8] The synthesis of anteiso-fatty acids is distinguished by its initiation primer.

The pathway begins with the amino acid L-isoleucine, which is converted through a series of enzymatic steps into 2-methylbutyryl-CoA. This molecule serves as the starter unit for the FAS-II system. The chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA, resulting in the formation of even-numbered, long-chain anteiso-fatty acids, such as 18-methylnonadecanoic acid (anteiso-C20:0).

G cluster_0 Precursor Derivation cluster_1 FAS-II Elongation Cycle cluster_2 Final Product Isoleucine L-Isoleucine Metabolite1 α-keto-β-methylvalerate Isoleucine->Metabolite1 Transaminase Primer 2-Methylbutyryl-CoA (Starter Unit) Metabolite1->Primer BCKDH Complex FAS Fatty Acid Synthase II (FAS-II) Primer->FAS Anteiso_FA Anteiso-Fatty Acids (e.g., 18-Methylnonadecanoic acid) FAS->Anteiso_FA 8 cycles Malonyl Malonyl-CoA (Elongation Unit) Malonyl->FAS Incorporation Membrane Phospholipids Anteiso_FA->Incorporation

Figure 1: Simplified biosynthesis pathway of anteiso-fatty acids in Actinobacteria.

This compound as a Biomarker

The rationale for using this compound as a biomarker is based on the prevalence of the anteiso-fatty acid biosynthetic pathway in many Actinobacteria, particularly in the genus Streptomyces. While straight-chain fatty acids are ubiquitous across nearly all bacteria, the dominance of specific long-chain BCFAs can provide taxonomic specificity.

Data Presentation

Direct quantitative data for anteiso-C20:0 across a wide range of bacterial phyla is not extensively documented in comparative literature. However, numerous studies have quantified the major BCFAs in Actinobacteria, consistently showing that anteiso-C15:0 and anteiso-C17:0 are major cellular components. The presence of these shorter-chain homologues strongly implies the co-synthesis of longer-chain variants like anteiso-C20:0, which are formed by the same FAS-II pathway with additional elongation cycles. The table below summarizes representative fatty acid profiles from Streptomyces species, highlighting the high percentage of anteiso-branched acids.

Fatty AcidStreptomyces scabies Group¹[1]S. hygroscopicus (N-form)²[5][6]Streptomyces rochei³[9]General Role / Type
14:0 iso4-8%7.9%9.63%Branched (iso)
15:0 iso9-15%12.3%9.89%Branched (iso)
15:0 anteiso 30-35% 31.3% 30.85% Branched (anteiso)
16:0 iso9-15%16.5%15.39%Branched (iso)
16:09-15%11.2%-Straight-chain
17:0 anteiso 9-15% 11.4% 9.72% Branched (anteiso)
17:0 iso1-4%3.0%-Branched (iso)
Total Anteiso~40-50%~42.7%~40.57%-
¹Data represents the range for a group of strains causing deep-pitted potato scab.
²Data for the normal vegetative hyphal cells.
³Data from a strain isolated from soil amended with biochar.

This data underscores that anteiso-fatty acids collectively constitute a major fraction of the total fatty acids in these organisms. The detection of this compound (the methyl ester of anteiso-C20:0), while potentially in lower abundance than C15/C17 homologues, serves as a strong indicator for bacteria utilizing the isoleucine-primed FAS-II pathway, a characteristic feature of many Actinobacteria.

G cluster_0 Genetic Basis cluster_1 Biochemical Synthesis cluster_2 Cellular Component cluster_3 Analytical Detection cluster_4 Inference Gene Presence of Genes for Isoleucine-dependent FAS-II Pathway Synthesis Production of 18-methylnonadecanoic acid Gene->Synthesis leads to Membrane Incorporation into Cell Membrane Phospholipids Synthesis->Membrane results in Detection Detection of This compound (after extraction & derivatization) Membrane->Detection enables Biomarker Indicator for Presence of Actinobacteria Detection->Biomarker serves as

Figure 2: Logical relationship for this compound as a biomarker.

Experimental Protocol: FAME Analysis by GC-MS

The detection and quantification of this compound from a bacterial sample involves the extraction of total lipids, derivatization of fatty acids to their volatile methyl esters (FAMEs), and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Key Steps
  • Cell Culture and Harvest: Grow the bacterial strain under controlled conditions. Harvest cells in the late logarithmic to early stationary phase via centrifugation. Wash the cell pellet to remove media components.

  • Saponification: Resuspend the cell pellet in a strong base (e.g., 3.75 M NaOH in 50% aqueous methanol). Heat at 100°C for 30 minutes to lyse the cells and saponify lipids, releasing fatty acids as sodium salts.

  • Methylation (Derivatization): Neutralize the sample and add a methylation reagent (e.g., 6.0 M HCl in methanol). Heat at 80°C for 10 minutes to convert the free fatty acids to their volatile FAMEs.

  • Extraction: Add a non-polar solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether). Vortex thoroughly to extract the FAMEs into the organic phase. Centrifuge to separate the phases.

  • Aqueous Wash: Transfer the organic phase to a new tube and wash with a dilute base (e.g., 0.3 M NaOH) to remove any remaining acidic components.

  • Analysis by GC-MS: Inject an aliquot of the final organic phase into the GC-MS system. FAMEs are separated on a capillary column (e.g., HP-5ms) and detected by the mass spectrometer. Identification is confirmed by matching the mass spectrum and retention time to a known standard.

G Start Bacterial Cell Pellet Step1 Step 1: Saponification (NaOH, Methanol, 100°C) Start->Step1 Product1 Fatty Acid Salts Step1->Product1 Step2 Step 2: Methylation (HCl, Methanol, 80°C) Product1->Step2 Product2 Fatty Acid Methyl Esters (FAMEs) Step2->Product2 Step3 Step 3: Extraction (Hexane/MTBE) Product2->Step3 Product3 FAMEs in Organic Phase Step3->Product3 Step4 Step 4: Aqueous Wash (Dilute NaOH) Product3->Step4 Product4 Purified FAMEs Step4->Product4 Analysis Step 5: GC-MS Analysis Product4->Analysis Data Mass Spectrum & Retention Time Data Analysis->Data

References

An In-depth Technical Guide to the Solubility of Methyl 18-methylnonadecanoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 18-methylnonadecanoate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting its solubility based on established chemical principles and data from analogous compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to empower researchers to generate empirical data.

Introduction to this compound

This compound is a long-chain branched fatty acid methyl ester (FAME). Its structure consists of a nineteen-carbon chain with a methyl group at the 18th position and a methyl ester group at the terminus. This branched structure imparts distinct physical properties compared to its linear counterpart, methyl nonadecanoate, influencing its melting point and solubility in various solvents. As with other FAMEs, it is a nonpolar molecule, a characteristic that is central to its solubility behavior.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Several key factors determine its solubility in a given solvent:

  • Polarity: As a nonpolar lipid, this compound will exhibit the highest solubility in nonpolar organic solvents. The long hydrocarbon chain is hydrophobic, while the methyl ester group contributes a small degree of polarity.

  • Chain Length and Branching: The long carbon chain reduces its affinity for polar solvents. The methyl branch at the 18-position can disrupt crystal lattice packing compared to a linear molecule, which may slightly increase its solubility in some organic solvents.

  • Solvent Properties: The polarity, molecular size, and shape of the solvent molecules will dictate the extent to which they can effectively solvate the this compound molecule.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.

Predicted Solubility Profile

Based on the principles of chemical solubility and data for structurally similar long-chain fatty acid methyl esters, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents at ambient temperature.

SolventChemical ClassPolarityPredicted SolubilityRationale
HexaneNonpolar AliphaticNonpolarSoluble"Like dissolves like"; strong van der Waals interactions between the nonpolar solvent and the long alkyl chain.
TolueneNonpolar AromaticNonpolarSolubleFavorable interactions between the nonpolar aromatic ring and the alkyl chain.
ChloroformHalogenatedNonpolarSolubleEffective at solvating large nonpolar molecules.
Diethyl EtherEtherSlightly PolarSolubleThe nonpolar character dominates, allowing for good solvation of the lipid.
AcetoneKetonePolar AproticSparingly SolubleThe polarity of the ketone group limits its ability to dissolve the long nonpolar chain.
EthanolAlcoholPolar ProticSparingly SolubleThe hydroxyl group's hydrogen bonding capability makes it less compatible with the nonpolar lipid.
MethanolAlcoholPolar ProticInsolubleThe high polarity and strong hydrogen bonding network of methanol are unfavorable for the nonpolar solute.
WaterProtic SolventVery PolarInsolubleThe hydrophobic nature of the long alkyl chain prevents dissolution in the polar aqueous environment.
Dimethyl Sulfoxide (DMSO)SulfoxidePolar AproticSparingly SolubleWhile a strong organic solvent, its high polarity makes it a poor solvent for long-chain lipids.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in a specific organic solvent.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Micropipettes

  • Filter paper or syringe filters (solvent-compatible, appropriate pore size)

  • Pre-weighed glass evaporating dishes or aluminum pans

  • Drying oven or vacuum desiccator

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial.

    • Pipette a known volume of the chosen organic solvent into the vial.

    • Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid drawing up solid particles, a filter can be attached to the pipette tip, or the supernatant can be passed through a syringe filter.

  • Gravimetric Analysis:

    • Dispense the collected aliquot of the saturated solution into a pre-weighed evaporating dish.

    • Record the exact weight of the dish with the solution.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

    • Place the dish in a drying oven at a temperature below the melting point of the solute, or in a vacuum desiccator, until a constant weight is achieved.

    • Record the final weight of the dish containing the dried solute.

4.3. Calculation of Solubility

  • Weight of the solute: (Final weight of dish + solute) - (Weight of empty dish)

  • Weight of the solvent: (Weight of dish + solution) - (Final weight of dish + solute)

  • Solubility ( g/100 g solvent): (Weight of the solute / Weight of the solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature B->C D Allow excess solid to settle C->D E Withdraw a known volume of supernatant D->E F Filter the sample E->F G Dispense into pre-weighed dish F->G H Evaporate solvent G->H I Dry to constant weight H->I J Weigh final solute I->J K Calculate solubility J->K

Caption: Experimental workflow for gravimetric solubility determination.

Methyl 18-methylnonadecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 18-methylnonadecanoate is a branched-chain fatty acid methyl ester (FAME) that has garnered interest in various scientific fields, from materials science to cancer research. Its unique structure, featuring a methyl group at the 18th carbon position, imparts distinct physical and chemical properties compared to its linear counterparts. This technical guide provides an in-depth overview of this compound, including its synonyms, CAS number, physicochemical properties, synthesis and analysis protocols, and potential biological activities, tailored for researchers, scientists, and drug development professionals.

Synonyms and CAS Number

  • Systematic Name: this compound[1][2][3]

  • Synonyms: 18-Methylnonadecanoic acid methyl ester, Nonadecanoic acid, 18-methyl-, methyl ester[1][2][3]

  • CAS Number: 65301-91-9[1][2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC21H42O2[1][2][3]
Molecular Weight326.56 g/mol [2][3]
Physical StateSolid
Purity>98%
StorageFreezer

Synthesis and Experimental Protocols

Representative Synthesis of a Branched-Chain Fatty Acid Methyl Ester

Protocol: Synthesis of Methyl 16-methyl-8(Z)-heptadecenoate (Adaptable for this compound) [4]

  • Starting Material: Commercially available 8-methylnonanoic acid (can be substituted with 18-methylnonadecanoic acid).

  • Step 1: Esterification: The starting carboxylic acid is esterified to its methyl ester. This can be achieved by refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid or by using a milder method with methanolic hydrogen chloride.

  • Step 2-4: Chain Elongation and Introduction of Unsaturation (if required): The protocol for Methyl 16-methyl-8(Z)-heptadecenoate involves several steps to introduce a double bond at a specific position. For the synthesis of the saturated this compound, these steps would be omitted. The synthesis would primarily involve the esterification of 18-methylnonadecanoic acid.

General Protocol for Preparation of Fatty Acid Methyl Esters (FAMEs) from Biological Samples (e.g., Bacteria) [5][6][7]

This protocol is suitable for the extraction and transesterification of fatty acids from bacterial biomass to produce FAMEs for GC-MS analysis.

  • Harvesting of Cells: Harvest approximately 40 mg of bacterial cells from a culture plate using a sterile loop.

  • Saponification: Add 1.0 ml of saponification reagent (45 g NaOH, 150 ml methanol, and 150 ml distilled water) to the cell pellet. Vortex and heat in a boiling water bath for 30 minutes.

  • Methylation: Cool the tubes and add 2.0 ml of methylation reagent (325 ml 6.0 N HCl and 275 ml methanol). Vortex and heat at 80°C for 10 minutes.

  • Extraction: Cool the tubes and add 1.25 ml of extraction solvent (200 ml hexane and 200 ml methyl tert-butyl ether). Gently tumble for 10 minutes.

  • Phase Separation and Collection: Centrifuge the tubes to separate the phases. Transfer the upper organic phase containing the FAMEs to a clean vial for GC-MS analysis.

  • Base Wash: Add 3 ml of a dilute NaOH solution (10.8 g in 900 ml distilled water) to the organic phase, cap, and tumble for 5 minutes. Transfer the washed organic phase to a new vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

Protocol: GC-MS Analysis of Bacterial Fatty Acid Methyl Esters [6][7]

  • Instrumentation: An Agilent 6890N GC coupled to a 5973 mass spectrometer (or equivalent).

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the FAME extract in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 170°C.

    • Ramp to 270°C at 5°C/min.

    • Hold at 270°C for 2 minutes.

  • Mass Spectrometer Conditions:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: 50-550 amu.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention time with a known standard or a spectral library (e.g., NIST).

Rheological Analysis of a Polymer Modified with a Fatty Acid Ester

This protocol describes a general method to evaluate the effect of a fatty acid methyl ester, such as this compound, on the rheological properties of a polymer matrix.

Protocol: Rheological Evaluation of a Polymer Blend [8][9]

  • Sample Preparation: Prepare blends of the desired polymer with varying concentrations of this compound (e.g., 0.2%, 0.5%, 1.0% by weight). Ensure homogenous mixing, for instance, by melt blending.

  • Instrumentation: A dynamic shear rheometer (DSR) with a parallel plate geometry.

  • Test Program:

    • Frequency Sweep: Perform frequency sweeps at a constant temperature (e.g., 25°C) over a range of frequencies (e.g., 0.1 to 100 rad/s) to determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

    • Temperature Sweep: Conduct temperature sweeps at a constant frequency (e.g., 10 rad/s) over a relevant temperature range to observe changes in rheological properties with temperature.

  • Data Analysis: Analyze the data to determine the effect of this compound concentration on the viscoelastic properties of the polymer.

Biological Activity and Potential Signaling Pathways

Branched-chain fatty acids (BCFAs) have been shown to exhibit cytotoxic effects against various cancer cell lines.[10][11][12] One of the proposed mechanisms for this anticancer activity is the inhibition of de novo fatty acid biosynthesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane synthesis.

Inhibition of Fatty Acid Biosynthesis

BCFAs may interfere with key enzymes in the fatty acid synthesis pathway, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[10][11] Furthermore, some studies suggest that BCFAs can significantly inhibit glucose-6-phosphate dehydrogenase (G6PD), a critical enzyme in the pentose phosphate pathway that supplies the NADPH required for fatty acid synthesis.[10][11][12] By disrupting the supply of precursors and reducing power, BCFAs can effectively starve cancer cells of the lipids necessary for their growth and survival, potentially leading to apoptosis.[11]

The following diagram illustrates the potential points of inhibition by a generic branched-chain fatty acid within the fatty acid biosynthesis pathway.

FattyAcidBiosynthesis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP G6P->PPP G6PD Citrate Citrate G6P->Citrate via Glycolysis & TCA Cycle NADPH NADPH PPP->NADPH generates FattyAcids Fatty Acids NADPH->FattyAcids provides reducing power AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA AcetylCoA->MalonylCoA ACC MalonylCoA->FattyAcids MalonylCoA->FattyAcids FASN BCFA Branched-Chain Fatty Acid (e.g., Methyl 18-methylnonadecanoate) ACC Acetyl-CoA Carboxylase (ACC) BCFA->ACC Inhibits FASN Fatty Acid Synthase (FASN) BCFA->FASN Inhibits G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) BCFA->G6PD Inhibits

Caption: Potential inhibition of fatty acid biosynthesis by branched-chain fatty acids.

Conclusion

This compound is a compound with diverse potential applications, from a modifier of material properties to a candidate for further investigation in cancer research. This guide provides a foundational understanding of its properties and relevant experimental methodologies. Further research is warranted to fully elucidate its synthesis, biological functions, and the specific signaling pathways it may modulate, which will be crucial for its successful application in drug development and other advanced technologies.

References

A Technical Guide to the Thermal Stability and Degradation Profile of Methyl 18-methylnonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 18-methylnonadecanoate is a branched-chain fatty acid methyl ester. Its structure, characterized by a long aliphatic chain with a methyl branch at the 18th position, influences its physical and chemical properties, including its thermal behavior. Understanding the thermal stability and degradation profile of this compound is crucial for its application in various fields, including its use as a biofuel additive where it can enhance combustion characteristics and improve oxidative stability[1]. The branched structure may also contribute to improved cold flow properties[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for interpreting its thermal behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C21H42O2PubChem[2]
Molecular Weight 326.6 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 65301-91-9PubChem[2]

Expected Thermal Stability and Degradation Profile

The thermal stability of fatty acid methyl esters is influenced by factors such as chain length, degree of saturation, and the presence of branching. Generally, FAMEs with shorter chain lengths or higher saturation levels exhibit greater thermal stability[3]. Some studies suggest that branched-chain alkyl esters can possess enhanced stability compared to their linear counterparts[4].

The degradation of FAMEs at elevated temperatures can proceed through various reaction pathways, including isomerization, hydrogenation, and pyrolysis[3]. These processes can lead to the formation of shorter-chain alkanes and alkenes[3]. For polyunsaturated fatty acid methyl esters, thermal decomposition reactions can become apparent at temperatures around 300°C[5]. Saturated FAMEs, however, tend to be more stable, with significant degradation occurring at higher temperatures[5][6]. Given that this compound is a saturated branched-chain ester, it is expected to exhibit relatively high thermal stability.

Representative Thermal Analysis Data

The following tables present hypothetical yet realistic data that one might expect from the thermal analysis of this compound, based on typical values for similar long-chain saturated FAMEs.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. The data in Table 2 summarizes the expected key thermal events during the degradation of this compound in an inert atmosphere.

Table 2: Representative Thermogravimetric Analysis (TGA) Data for this compound

ParameterTemperature (°C)Weight Loss (%)
Onset of Decomposition (T_onset) ~250 - 280~5
Peak Decomposition Temperature (T_peak) ~300 - 350~50
End of Decomposition (T_end) ~380 - 420>95
Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. Table 3 outlines the expected thermal transitions for this compound.

Table 3: Representative Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting ~20 - 25~25 - 30~150 - 180
Boiling/Decomposition ~300 - 320~340 - 360(Endothermic)

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following sections describe standard experimental protocols for TGA, DSC, and GC-MS analysis of FAMEs.

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed into an alumina or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to ensure an inert environment.

    • Heating Rate: A linear heating rate of 10 °C/min is applied.

    • Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to 600 °C.

  • Data Analysis: The TGA thermogram (mass vs. temperature) and its first derivative (DTG) are analyzed to determine the onset of decomposition, peak decomposition temperature, and total weight loss.

Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A sample of 2-5 mg of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Heating-Cooling Cycle:

      • Heat from 0 °C to 100 °C at 10 °C/min to observe melting.

      • Cool from 100 °C to 0 °C at 10 °C/min to observe crystallization.

      • Heat from 0 °C to 400 °C at 10 °C/min to observe boiling and decomposition.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic transitions, their onset and peak temperatures, and the associated enthalpy changes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
  • Sample Preparation: The gaseous products evolved during the TGA experiment are collected at different temperature intervals (e.g., at T_peak) using a suitable trapping system or an online interface to a GC-MS.

  • Instrument: A gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: A suitable capillary column for separating volatile and semi-volatile organic compounds (e.g., a wax or a mid-polar phase column).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp (e.g., starting at 40 °C and increasing to 250 °C) is used to separate the degradation products.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 30-500.

  • Data Analysis: The mass spectra of the separated components are compared with a spectral library (e.g., NIST) to identify the degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Analysis cluster_3 Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA 5-10 mg DSC Differential Scanning Calorimetry (DSC) Sample->DSC 2-5 mg Evolved_Gas Evolved Gas Collection TGA->Evolved_Gas Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis DSC->Data_Analysis GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Evolved_Gas->GCMS GCMS->Data_Analysis

Caption: Experimental workflow for thermal analysis.

Postulated Degradation Pathway

The thermal degradation of long-chain saturated esters like this compound is expected to proceed via radical chain reactions, leading to the cleavage of C-C and C-O bonds. A simplified, postulated degradation pathway is shown below.

G Parent This compound Radical Initial Radical Formation (C-O or C-C Cleavage) Parent->Radical High Temperature Beta_Scission β-Scission Radical->Beta_Scission Products Shorter-chain alkanes, alkenes, and esters Radical->Products Beta_Scission->Products

Caption: Postulated thermal degradation pathway.

Conclusion

While specific experimental data for this compound is scarce, a comprehensive understanding of its thermal stability and degradation profile can be inferred from the behavior of analogous long-chain and branched fatty acid methyl esters. It is anticipated to be a thermally stable compound, with degradation occurring at elevated temperatures to yield a mixture of smaller hydrocarbons and esters. For any application where thermal stability is a critical parameter, it is imperative that the illustrative data presented in this guide be validated through rigorous experimental analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 18-methylnonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of Methyl 18-methylnonadecanoate, a branched-chain fatty acid methyl ester. The primary method detailed is the Fischer esterification of 18-methylnonadecanoic acid with methanol, utilizing an acid catalyst. This protocol is intended for researchers and scientists in organic chemistry, biochemistry, and drug development. Included are comprehensive experimental procedures, data presentation in a tabular format, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound (C21H42O2, Molar Mass: 326.56 g/mol ) is a fatty acid methyl ester (FAME) characterized by a methyl branch at the anteiso (n-2) position.[1][2][3] This structure imparts unique physical and chemical properties compared to its linear isomers, making it a compound of interest in various fields. It finds applications as an emollient in cosmetics, a flavoring agent in the food industry, and is investigated for potential therapeutic properties in pharmaceuticals.[1] This protocol outlines a standard and reliable method for its synthesis via Fischer esterification.

Synthesis Protocol: Fischer Esterification

Principle

The synthesis is achieved through the acid-catalyzed esterification of 18-methylnonadecanoic acid with methanol. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form a tetrahedral intermediate, which then eliminates water to yield the methyl ester. Sulfuric acid is commonly used as the catalyst.

Materials and Equipment

Reagents:

  • 18-methylnonadecanoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Hexane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • pH paper

  • Analytical balance

  • Fume hood

Experimental Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 18-methylnonadecanoic acid in an excess of anhydrous methanol (e.g., 20-40 equivalents, which can also serve as the solvent). Place the flask in an ice bath.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring.[4] The reaction is typically monitored by Thin Layer Chromatography (TLC) and is generally complete within 4-6 hours.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or hexane. Transfer the solution to a separatory funnel and wash sequentially with:

    • Deionized water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst, check the aqueous layer with pH paper to ensure it is basic)

    • Brine

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound. For higher purity, the product can be further purified by column chromatography on silica gel.

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via Fischer esterification.

ParameterValueNotes
Reactant Ratio
18-methylnonadecanoic acid1.0 eqLimiting reagent
Methanol20-40 eqReagent and solvent
Sulfuric Acid0.1-0.2 eqCatalyst
Reaction Conditions
Temperature65-70 °CReflux temperature of methanol
Reaction Time4-6 hoursMonitor by TLC for completion
Product Yield & Purity
Theoretical YieldCalculated based on starting materialMolar mass: 326.56 g/mol [3]
Actual Yield (Typical)85-95%May vary based on scale and purification
Purity (after purification)>98%Determined by GC analysis[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 18-methylnonadecanoic acid Reagents Add Methanol (solvent) & H₂SO₄ (catalyst) Start->Reagents Reflux Heat to Reflux (65-70°C, 4-6h) Reagents->Reflux Cool Cool to Room Temp. Reflux->Cool Evaporation Remove Excess Methanol (Rotary Evaporator) Cool->Evaporation Extraction_Setup Dissolve in Diethyl Ether Evaporation->Extraction_Setup Wash_Water Wash with Water Extraction_Setup->Wash_Water Wash_Bicarb Wash with NaHCO₃ (aq) Wash_Water->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Drying Dry Organic Layer (Na₂SO₄) Wash_Brine->Drying Filtration Filter and Concentrate (Rotary Evaporator) Drying->Filtration Product Final Product: This compound Filtration->Product

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Methods

While Fischer esterification is a robust method, other synthetic routes are available:

  • Transesterification: This method is suitable for converting triglycerides or other fatty acid esters to this compound using methanol and a catalyst, such as sodium methoxide.[1][4]

  • Diazomethane: Carboxylic acids can be methylated with diazomethane. This method is highly efficient but requires extreme caution due to the toxic and explosive nature of the reagent.[6]

  • Biocatalysis: The use of lipases can offer high specificity and yield under mild reaction conditions.[1]

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • Diethyl ether is extremely flammable; ensure there are no ignition sources nearby during the extraction process.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Note: Quantification of Methyl 18-methylnonadecanoate in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 18-methylnonadecanoate is a branched-chain fatty acid methyl ester (FAME) that can be found in various biological and environmental samples.[1] Accurate quantification of this and other branched-chain fatty acids is crucial in fields such as microbiology, medicine, and industrial production, as they play roles in maintaining cell membrane fluidity and can serve as biomarkers.[1][2] This application note provides a detailed protocol for the quantification of this compound in complex matrices, such as plasma, tissues, and cell cultures, using gas chromatography-mass spectrometry (GC-MS). The methodology encompasses lipid extraction, derivatization to FAMEs, and instrumental analysis.

Principle

The accurate quantification of fatty acids from biological samples is a multi-step process that involves the extraction of total lipids, derivatization of fatty acids to their more volatile methyl esters (FAMEs), and subsequent analysis by GC-MS.[3][4][5] An internal standard, such as methyl tridecanoate, is introduced at the beginning of the procedure to correct for variations in extraction efficiency and instrumental response, ensuring accurate quantification.[6] GC-MS provides excellent separation and sensitive detection, allowing for the reliable identification and quantification of specific FAMEs, including branched-chain isomers like this compound, even in complex mixtures.[2][3]

Experimental Workflow

experimental_workflow sample Complex Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (Folch Method) sample->extraction Add Internal Standard derivatization Derivatization to FAMEs (BF3/Methanol) extraction->derivatization analysis GC-MS Analysis derivatization->analysis quantification Data Analysis & Quantification analysis->quantification derivatization_process lipids Dried Lipid Extract add_reagents Add Toluene & 14% BF3/Methanol lipids->add_reagents heat Heat at 100°C add_reagents->heat extract Extract with Hexane & Saturated NaCl heat->extract fames FAMEs in Hexane extract->fames

References

Application Note: Analysis of 18-Methylnonadecanoic Acid via Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

18-Methylnonadecanoic acid, a C20 branched-chain fatty acid, is a molecule of interest in various biological and pharmaceutical research areas.[1] Gas chromatography (GC) is a powerful technique for the separation and analysis of fatty acids. However, due to their low volatility and potential for peak tailing, direct GC analysis of free fatty acids is challenging.[2] Derivatization to more volatile and less polar esters is a necessary step to achieve accurate and reproducible results. The most common derivatization method is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs). This application note provides a detailed protocol for the derivatization of 18-methylnonadecanoic acid to its methyl ester and subsequent analysis by GC-MS.

Derivatization Strategy: Acid-Catalyzed Esterification

Acid-catalyzed esterification is a widely used, robust, and effective method for preparing FAMEs from free fatty acids. This method involves heating the fatty acid in the presence of an acidic catalyst and a large excess of methanol. Common catalysts include boron trifluoride (BF3), hydrochloric acid (HCl), and sulfuric acid (H2SO4).

Experimental Workflow:

The overall workflow for the analysis of 18-methylnonadecanoic acid is depicted in the following diagram:

experimental_workflow Workflow for GC-MS Analysis of 18-Methylnonadecanoic Acid cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis GC-MS Analysis start Start with 18-Methylnonadecanoic Acid Sample dissolve Dissolve in Toluene/Methanol start->dissolve add_reagent Add Acid Catalyst (e.g., Methanolic HCl) dissolve->add_reagent heat Heat at 60-100°C add_reagent->heat cool Cool to Room Temperature heat->cool add_hexane_water Add Hexane and Water cool->add_hexane_water vortex Vortex and Centrifuge add_hexane_water->vortex extract_organic Extract Organic Layer (containing FAME) vortex->extract_organic inject Inject into GC-MS extract_organic->inject separate Separation on GC Column inject->separate detect Detection by Mass Spectrometer separate->detect data Data Analysis detect->data end End data->end

Caption: Experimental workflow for the derivatization and GC-MS analysis of 18-methylnonadecanoic acid.

Quantitative Data Summary

The choice of derivatization method can influence the efficiency and reproducibility of the analysis. Below is a summary of typical conditions and performance metrics for common fatty acid derivatization methods.

Derivatization MethodReagentTemperature (°C)Time (min)Reported Recovery/EfficiencyReference
Acid-Catalyzed (HCl)Methanolic HCl8020>95%[3]
Acid-Catalyzed (H2SO4)1% H2SO4 in Methanol7060High efficiency and reliability[4]
Base-Catalyzed (KOCH3) followed by Acid-Catalyzed (HCl)KOCH3 then HClRoom Temp then 6015 then 1584-112%[5][6]
(Trimethylsilyl)diazomethane (TMS-DM)TMS-diazomethaneRoom Temp3090-106%[5][6]

Detailed Experimental Protocol: Acid-Catalyzed Methylation using Methanolic HCl

This protocol describes the conversion of 18-methylnonadecanoic acid to its methyl ester for GC-MS analysis.

Materials:

  • 18-methylnonadecanoic acid standard or sample

  • Methanol, anhydrous

  • Acetyl chloride

  • Toluene, anhydrous

  • Hexane, HPLC grade

  • Deionized water

  • Anhydrous sodium sulfate

  • Screw-cap reaction vials (2 mL) with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column

Reagent Preparation: 2M Methanolic HCl

  • To a clean, dry glass container, add 18 mL of anhydrous methanol.[3]

  • Slowly and carefully, add 2 mL of acetyl chloride to the methanol while stirring in a fume hood.[3] Caution: This reaction is exothermic and produces HCl gas.

  • Allow the solution to cool to room temperature before use. This solution is approximately 2M methanolic HCl.

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of 18-methylnonadecanoic acid into a 2 mL reaction vial.

  • Add 200 µL of toluene to dissolve the fatty acid.

  • Add 1.5 mL of methanol, followed by 300 µL of the 2M methanolic HCl reagent.[7]

  • Securely cap the vial and vortex briefly to mix.

  • Heat the vial at 80°C for 20 minutes in a heating block or water bath.[3]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water to the vial.

  • Vortex the vial vigorously for 1 minute to extract the FAME into the hexane layer.

  • Centrifuge the vial at low speed for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper hexane layer containing the methyl 18-methylnonadecanoate to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis:

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

  • GC System: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: A polar capillary column, such as a DB-23 or HP-88 (cyanopropyl phase) or a DB-WAX (polyethylene glycol phase), is recommended for the separation of FAMEs.[7] A typical column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Electron Ionization (EI): 70 eV

  • Scan Range: m/z 50-550

Data Analysis:

The resulting chromatogram should show a peak corresponding to this compound. The identity of the peak can be confirmed by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound is expected to show characteristic fragment ions. Quantification can be performed by integrating the peak area and comparing it to a calibration curve prepared from a standard of this compound.

Signaling Pathway Diagram

The following diagram illustrates the general logic of the derivatization reaction.

derivatization_pathway Acid-Catalyzed Esterification of 18-Methylnonadecanoic Acid fatty_acid 18-Methylnonadecanoic Acid (Low Volatility) fame This compound (High Volatility) fatty_acid->fame Esterification methanol Methanol (CH3OH) methanol->fame acid_catalyst Acid Catalyst (H+) acid_catalyst->fame water Water (H2O) fame->water Byproduct

Caption: Acid-catalyzed esterification of 18-methylnonadecanoic acid to its methyl ester.

Conclusion

The protocol described in this application note provides a reliable method for the derivatization of 18-methylnonadecanoic acid for GC-MS analysis. Acid-catalyzed esterification to form the corresponding FAME is a robust and efficient technique that enables accurate quantification and identification of this branched-chain fatty acid. Proper optimization of both the derivatization and GC-MS parameters is crucial for achieving high-quality results in research and development settings.

References

Application Notes and Protocols: Methyl 18-methylnonadecanoate in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 18-methylnonadecanoate is a branched-chain fatty acid methyl ester (FAME) that has garnered significant interest in the field of biofuel research. Its unique molecular structure, featuring a methyl branch at the 18th carbon position, imparts desirable properties to biodiesel fuels that are not typically found in their straight-chain counterparts. These properties address some of the key challenges associated with the widespread adoption of biofuels, including poor cold-weather performance and oxidative instability. This document provides detailed application notes and experimental protocols for the use of this compound in biofuel research and development.

Applications in Biofuel Research

The primary applications of this compound in biofuel research stem from its ability to enhance the physicochemical properties of biodiesel.

  • Improvement of Cold-Flow Properties: One of the major drawbacks of conventional biodiesel is its poor performance in cold climates, characterized by high cloud points (CP) and pour points (PP). The branched structure of this compound disrupts the orderly packing of FAME molecules at low temperatures, thereby inhibiting the formation of large wax crystals. This results in a significant depression of the pour point, improving the fuel's fluidity and operability in colder environments.[1]

  • Enhancement of Combustion Characteristics: The branched structure of this compound can also lead to improved combustion performance in diesel engines. While straight-chain FAMEs can sometimes lead to incomplete combustion and increased emissions, the presence of branched esters can promote more efficient fuel-air mixing and combustion, potentially leading to increased thermal efficiency and reduced pollutant formation.

  • Increased Oxidative Stability: Biodiesel containing unsaturated fatty acid methyl esters is susceptible to oxidation, which can lead to the formation of gums and sediments that can clog fuel filters and injectors. The saturated, branched structure of this compound is inherently more resistant to oxidation compared to unsaturated straight-chain FAMEs.[2] Its incorporation into biodiesel blends can, therefore, enhance the overall oxidative stability of the fuel, extending its storage life and ensuring consistent performance.[2]

Quantitative Data

The following tables summarize the quantitative effects of incorporating branched-chain fatty acid methyl esters (BC-FAMEs), such as this compound, into biodiesel. As specific data for this compound is limited, data for similar branched-chain C18 esters (methyl iso-stearate) are presented to illustrate the expected improvements in cold flow properties.[1]

Table 1: Effect of Methyl iso-stearate (a BC-FAME) on the Cloud Point (CP) and Pour Point (PP) of Various Biodiesel Fuels [1]

Biodiesel Base StockBC-FAME Concentration (mass%)Cloud Point (°C)Pour Point (°C)
Canola Methyl Esters (CaME)0-1.0-6.0
20-2.5-9.0
40-4.0-12.0
Palm Methyl Esters (PME)015.012.0
2011.06.0
406.00.0
Soybean Methyl Esters (SME)01.0-3.0
20-1.5-6.0
40-4.0-9.0

Table 2: Cetane Numbers (CN) of Various Pure Fatty Acid Methyl Esters [3]

Fatty Acid Methyl EsterAbbreviationCarbon ChainCetane Number (CN)
Methyl LaurateC12:012:061.7
Methyl MyristateC14:014:066.2
Methyl PalmitateC16:016:077.4
Methyl StearateC18:018:081.1
Methyl OleateC18:118:159.3
Methyl LinoleateC18:218:238.2
Methyl LinolenateC18:318:322.7
This compound (estimated) br-C20:0 20:0 (branched) >80

Note: The cetane number for this compound is estimated to be high due to its long, saturated, and branched structure, which generally correlates with a high cetane number.

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification

This protocol describes the synthesis of this compound from a triglyceride source containing 18-methylnonadecanoic acid.

Materials:

  • Triglyceride source (e.g., microbial oil rich in 18-methylnonadecanoic acid)

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (catalyst)

  • Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer with hotplate

Procedure:

  • Catalyst Preparation: Prepare a 1% (w/v) solution of NaOH or KOH in methanol. Ensure the catalyst is fully dissolved.

  • Reaction Setup: Place the triglyceride source in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Transesterification Reaction: Add the methanolic catalyst solution to the oil. A typical molar ratio of methanol to oil is 6:1 to 9:1. Heat the mixture to 60-65°C with constant stirring for 1-2 hours.

  • Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand. Two layers will form: an upper layer of methyl esters and a lower layer of glycerol.

  • Glycerol Removal: Carefully drain and discard the lower glycerol layer.

  • Washing: Wash the methyl ester layer with warm deionized water to remove any residual catalyst, soap, and methanol. Repeat the washing until the wash water is neutral.

  • Drying: Dry the methyl ester layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the hexane (if used for extraction) using a rotary evaporator.

  • Characterization: Confirm the synthesis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Determination of Pour Point (ASTM D97)

This protocol outlines the manual method for determining the pour point of a biodiesel sample.[4][5]

Apparatus:

  • Test jar

  • Jacket

  • Disk

  • Gasket

  • Cooling bath

  • Thermometer

Procedure:

  • Sample Preparation: Pour the biodiesel sample into the test jar to the marked level.

  • Heating:

    • For samples with pour points above -33°C, heat the sample to 9°C above the expected pour point, but at least to 45°C.[5]

    • For samples with pour points at or below -33°C, heat the sample to 45°C.[5]

  • Cooling: Place the test jar into the cooling bath.

  • Observation:

    • Begin to examine the sample for movement when the temperature is 9°C above the expected pour point.

    • At each thermometer reading that is a multiple of 3°C, remove the jar from the jacket and tilt it just enough to ascertain whether there is movement of the specimen. This entire operation should not take more than 3 seconds.[5]

  • Pour Point Determination: If the specimen does not flow when tilted, hold the jar in a horizontal position for 5 seconds. If no movement is observed, the pour point is the temperature 3°C above this reading.

Protocol 3: Determination of Cetane Number (ASTM D613)

This protocol provides a summary of the standard test method for determining the cetane number of diesel fuel oil using a standard single-cylinder test engine.[6][7]

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Primary reference fuels (n-cetane and heptamethylnonane)

Procedure:

  • Engine Setup: Operate the CFR engine under the standardized conditions specified in ASTM D613.

  • Sample Introduction: Introduce the biodiesel sample into the engine.

  • Bracketing:

    • Select two reference fuel blends with known cetane numbers, one higher and one lower than the expected cetane number of the sample.

    • Adjust the engine's compression ratio for the sample and for each of the two reference fuels to achieve a standard ignition delay.

  • Cetane Number Calculation: The cetane number of the sample is interpolated from the handwheel readings (which correspond to the compression ratio) of the sample and the two bracketing reference fuels.[8]

Protocol 4: Determination of Oxidative Stability (EN 14112 - Rancimat Method)

This protocol describes the accelerated oxidation test to determine the oxidation stability of FAMEs.[9][10]

Apparatus:

  • Rancimat instrument

  • Reaction vessel

  • Measuring vessel with electrodes

  • Air pump

Procedure:

  • Sample Preparation: Place a specified amount of the biodiesel sample into the reaction vessel.

  • Test Execution:

    • Heat the sample to a constant temperature of 110°C.

    • Pass a constant stream of purified air through the sample.

  • Detection: The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of the water.

  • Induction Period: The oxidation stability is defined as the induction period, which is the time elapsed until the conductivity begins to increase rapidly due to the formation of volatile carboxylic acids.[11]

Protocol 5: Analysis of FAME Composition by GC-MS

This protocol provides a general procedure for the qualitative and quantitative analysis of FAMEs in a biodiesel sample.

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-WAX or equivalent)

  • Autosampler

Procedure:

  • Sample Preparation:

    • Dilute the biodiesel sample in a suitable solvent such as hexane or toluene.[12]

    • Add an internal standard (e.g., methyl heptadecanoate) for quantification.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in full scan mode or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify individual FAMEs by comparing their mass spectra and retention times with those of known standards and library data.

    • Quantify the concentration of each FAME by comparing its peak area to that of the internal standard.

Visualizations

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products cluster_purification Purification triglyceride Triglyceride Source (e.g., Microbial Oil) transesterification Transesterification (60-65°C, 1-2h) triglyceride->transesterification methanol Methanol methanol->transesterification catalyst Catalyst (NaOH or KOH) catalyst->transesterification separation Phase Separation transesterification->separation Reaction Mixture methyl_ester This compound washing Washing methyl_ester->washing glycerol Glycerol (byproduct) separation->methyl_ester Upper Layer separation->glycerol Lower Layer drying Drying washing->drying drying->methyl_ester G Experimental Workflow for Biofuel Property Evaluation cluster_preparation Sample Preparation cluster_testing Property Testing cluster_analysis Data Analysis biodiesel Base Biodiesel blending Blending at Various Concentrations biodiesel->blending additive This compound additive->blending pour_point Pour Point (ASTM D97) blending->pour_point cetane_number Cetane Number (ASTM D613) blending->cetane_number oxidative_stability Oxidative Stability (EN 14112) blending->oxidative_stability gcms Compositional Analysis (GC-MS) blending->gcms data_comparison Compare Properties of Blends vs. Base Biodiesel pour_point->data_comparison cetane_number->data_comparison oxidative_stability->data_comparison gcms->data_comparison performance_evaluation Evaluate Performance Enhancement data_comparison->performance_evaluation G Benefits of Branched Structure in Biofuels branched_structure This compound (Branched Structure) disruption Disrupts Crystalline Packing at Low Temperatures branched_structure->disruption combustion Improved Fuel-Air Mixing branched_structure->combustion stability Increased Resistance to Oxidation branched_structure->stability pour_point Lower Pour Point (Improved Cold Flow) disruption->pour_point efficiency Enhanced Combustion Efficiency combustion->efficiency storage Longer Storage Life stability->storage

References

Application Note: Interpretation of the Mass Spectrum of Methyl 18-methylnonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the electron ionization (EI) mass spectrum of Methyl 18-methylnonadecanoate, an iso-branched fatty acid methyl ester (FAME). Included are the characteristic fragmentation patterns, a summary of key spectral data, a standard protocol for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and visual diagrams illustrating the fragmentation pathway and experimental workflow. This information is critical for the accurate identification and structural elucidation of this compound in complex biological and chemical matrices.

Introduction

This compound is a saturated branched-chain fatty acid methyl ester. The analysis of FAMEs is crucial in various fields, including food science, biofuel development, and biomedical research, for profiling fatty acid composition.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of FAMEs.[2][3] Fatty acids are typically derivatized to their methyl esters to increase their volatility and thermal stability, making them amenable to GC analysis.[3]

The mass spectra of FAMEs exhibit characteristic fragmentation patterns that provide valuable structural information. Electron ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, which can be used for library matching and structural elucidation.[4] For iso-branched FAMEs like this compound, specific cleavage patterns related to the branched point are key to its unambiguous identification.[5][6]

Experimental Protocols

A standard protocol for the analysis of fatty acids as their methyl esters by GC-MS is outlined below.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Fatty acids in a sample must first be converted to their corresponding methyl esters. A common method involves esterification using boron trifluoride (BF3) in methanol.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • Boron trifluoride-methanol solution (12-14% w/w)

  • Heptane or Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Micro reaction vessel (5-10 mL)

Procedure:

  • Place 1-25 mg of the lipid-containing sample into a micro reaction vessel.

  • Add 2 mL of BF3-methanol solution to the vessel.

  • Cap the vessel tightly and heat at 100°C for 5-10 minutes.

  • Cool the vessel to room temperature.

  • Add 1 mL of heptane or hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture vigorously for 1 minute.

  • Allow the layers to separate. The upper organic layer contains the FAMEs.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector is used.

GC Conditions (Typical):

  • Column: A polar capillary column, such as one with a cyanopropyl stationary phase (e.g., HP-88 or equivalent), is recommended for good separation of FAME isomers. A standard non-polar column like a 5% phenyl-methylpolysiloxane can also be used.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, then ramp to 250°C at a rate of 3-5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-550

Data Presentation

The mass spectrum of this compound is characterized by several key ions. The quantitative data from a representative mass spectrum is summarized in the table below.

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Ion Fragment
74100[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement product)
87~84[CH₃OCO(CH₂)₂]⁺
57~36[C₄H₉]⁺
75~34[CH₃OC(OH)₂]⁺
143~28[CH₃OCO(CH₂)₆]⁺
283Low[M - 43]⁺; [M - C₃H₇]⁺ (Loss of the terminal isopropyl group)
326Low/Absent[M]⁺ (Molecular Ion)

Data is compiled from representative spectra available in public databases.[7]

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of this compound provides a clear fragmentation pattern that allows for its structural confirmation.

  • Molecular Ion ([M]⁺): The molecular ion for this compound (C₂₁H₄₂O₂) is expected at m/z 326.[8][9] In EI mass spectra of long-chain FAMEs, the molecular ion peak is often of very low abundance or completely absent.[4]

  • Base Peak (m/z 74): The most intense peak in the spectrum (the base peak) is typically at m/z 74. This ion is characteristic of saturated FAMEs and is formed via a McLafferty rearrangement involving the methoxycarbonyl group.[10] This confirms the presence of a methyl ester of a fatty acid.

  • m/z 87: A prominent peak at m/z 87 is also characteristic of FAMEs and is formed by the cleavage of the C-C bond between C3 and C4.

  • Alkyl Chain Fragmentation: The spectrum shows a series of hydrocarbon fragment ions separated by 14 Da (corresponding to CH₂ groups), which is typical for the fragmentation of a long aliphatic chain.

  • Identification of the Branch Point: For an iso-branched fatty acid like this compound, a key diagnostic fragment is the loss of the terminal isopropyl group. The molecule has a methyl group at the C18 position, which forms an isopropyl terminal end. Cleavage at the C17-C18 bond results in the loss of an isopropyl radical (•C₃H₇, mass of 43 Da). This gives rise to a fragment ion at [M - 43]⁺, which corresponds to m/z 283 (326 - 43).[5][6] The presence of this ion is a strong indicator of an iso-branched structure.

  • Other Fragment Ions: The ion at m/z 57 corresponds to a butyl fragment ([C₄H₉]⁺), likely from the branched end of the molecule. The ion at m/z 143 is part of the series of carbomethoxyalkyl ions [CH₃OCO(CH₂)n]⁺.

By combining the information from the characteristic FAME fragments (m/z 74 and 87), the evidence of a long aliphatic chain, and the diagnostic loss of an isopropyl group ([M-43]⁺), the structure of this compound can be confidently assigned.

Visualization

The following diagrams illustrate the key processes described in this application note.

fragmentation_pathway cluster_molecule This compound cluster_fragments Characteristic Fragments M [C₂₁H₄₂O₂]⁺˙ m/z 326 m74 [CH₃OC(OH)=CH₂]⁺ m/z 74 (Base Peak) M->m74 McLafferty Rearrangement m87 [CH₃OCO(CH₂)₂]⁺ m/z 87 M->m87 C3-C4 Cleavage m283 [M - C₃H₇]⁺ m/z 283 M->m283 Loss of isopropyl radical

Caption: Fragmentation pathway of this compound in EI-MS.

experimental_workflow start Sample containing fatty acids derivatization Esterification (BF₃-Methanol) start->derivatization fame_sample FAMEs in organic solvent derivatization->fame_sample injection GC Injection fame_sample->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-550) ionization->detection analysis Data Analysis and Spectral Interpretation detection->analysis

References

Application Note: 13C and 1H NMR Spectral Assignment for Methyl 18-methylnonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 18-methylnonadecanoate is a branched-chain fatty acid methyl ester (FAME). The structural elucidation and confirmation of such molecules are crucial in various fields, including lipidomics, biofuel research, and as chemical standards in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural analysis of organic molecules. This application note provides a detailed protocol and spectral assignment for the ¹H and ¹³C NMR analysis of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound have been predicted based on established values for straight-chain fatty acid methyl esters and the known effects of an iso-butyl group at the terminus of the alkyl chain.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl ester protons, the terminal iso-butyl group, and the long methylene chain.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.67Singlet3HO-CH ₃ (Methyl Ester)
~2.30Triplet2HCH ₂-COO (C-2)
~1.62Multiplet2HCH ₂-CH₂-COO (C-3)
~1.51Multiplet1HCH -(CH₃)₂ (C-18)
~1.25Multiplet~28H-(CH ₂)n- (C-4 to C-17)
~0.86Doublet6H-CH-(CH ₃)₂ (C-19, C-20)
¹³C NMR Spectral Data Summary

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The signals are assigned based on their chemical environment.

Chemical Shift (δ, ppm) Assignment
~174.4C =O (Ester Carbonyl, C-1)
~51.4O-C H₃ (Methyl Ester)
~39.1C H₂ (C-17)
~34.1C H₂-COO (C-2)
~29.7 - ~29.1-(C H₂)n- (C-4 to C-15)
~27.9C H-(CH₃)₂ (C-18)
~27.2C H₂ (C-16)
~24.9C H₂-CH₂-COO (C-3)
~22.7-CH-(C H₃)₂ (C-19, C-20)

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra is provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: ~4 seconds.

  • Spectral Width: 0 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: ~1.5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum.

Visualizations

Logical Workflow for NMR Spectral Assignment

NMR_Spectral_Assignment_Workflow Workflow for NMR Spectral Assignment of this compound cluster_preparation Sample Preparation cluster_processing Data Processing cluster_assignment Spectral Assignment A Weigh Sample B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform D->F K Analyze Multiplicities (1H) D->K E->F G Phase and Baseline Correction F->G H Chemical Shift Calibration (TMS) G->H I Integration (1H) H->I For 1H Spectrum J Analyze Chemical Shifts H->J L Analyze Integrals (1H) I->L M Correlate 1H and 13C Data J->M K->M L->M N Final Structure Confirmation M->N

Caption: A flowchart illustrating the key steps from sample preparation to final structural confirmation in the NMR analysis of this compound.

Signaling Pathway of NMR Spectroscopy

NMR_Signaling_Pathway Simplified NMR Signal Generation Pathway A Sample in Magnetic Field (B0) B Application of Radiofrequency Pulse A->B C Nuclear Spin Excitation B->C D Relaxation and Emission of RF Signal (FID) C->D E Detection by Receiver Coil D->E F Fourier Transform E->F G NMR Spectrum (Frequency vs. Intensity) F->G

Caption: A diagram showing the fundamental process of generating an NMR spectrum from a sample placed in a magnetic field.

Application Notes and Protocols: Methyl 18-methylnonadecanoate in Cosmetics and Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 18-methylnonadecanoate (CAS No. 65301-91-9) is a long-chain branched fatty acid ester with the molecular formula C21H42O2 and a molecular weight of approximately 326.56 g/mol .[1][2] Its unique branched structure suggests potential for distinct sensory and functional properties when utilized as an emollient and skin-conditioning agent in cosmetic and dermatological formulations.[1] This document provides a comprehensive overview of its application, along with detailed protocols for its evaluation and formulation.

Chemical Structure:

Physicochemical Properties (Representative Data)

PropertyRepresentative ValueTest Method
Appearance Clear to slightly yellow liquidVisual Inspection
Odor Faint, characteristicOlfactory Assessment
Viscosity (at 25°C) 15 - 25 cPRotational Viscometer
Spreadability (mm²/10 min) 700 - 900Glass Plate Method
Refractive Index (at 20°C) 1.440 - 1.450Refractometer
Solubility Soluble in oils, esters, and organic solvents; Insoluble in waterMiscibility Testing

Applications in Cosmetics and Emollients

This compound is primarily used as an emollient and skin-conditioning agent in a variety of cosmetic products, including:

  • Creams and Lotions: Contributes to a smooth, non-greasy skin feel and helps to improve spreadability.

  • Sunscreens: Can act as a solvent for UV filters and improve the sensory profile of the final product.

  • Color Cosmetics (e.g., Foundations, Lipsticks): Enhances slip and provides a pleasant texture upon application.

  • Hair Care Products (e.g., Conditioners, Serums): Can improve combability and impart a soft, silky feel to the hair.

The branched-chain structure of this compound is expected to provide a lighter, more elegant skin feel compared to its linear counterparts, with good absorption and a less occlusive effect.

Mechanism of Action as an Emollient

Emollients primarily function to improve skin hydration and barrier function through two main mechanisms: occlusion and the "filling" of intercellular gaps in the stratum corneum.

Emollient_Mechanism cluster_skin Stratum Corneum Corneocytes Corneocyte Corneocyte Corneocyte Hydration Increased Skin Hydration Corneocytes->Hydration Smoother skin surface Intercellular_Lipids Intercellular Lipid Matrix TEWL Reduced Transepidermal Water Loss (TEWL) Intercellular_Lipids->TEWL Prevents water evaporation Emollient This compound (Emollient) Emollient->Corneocytes Fills intercellular gaps Emollient->Intercellular_Lipids Forms a thin film (Occlusion) TEWL->Hydration

Mechanism of emollient action on the skin barrier.

Experimental Protocols

The following protocols are designed to evaluate the performance of this compound as a cosmetic emollient.

Protocol for Evaluating Skin Hydration (Corneometer)

Objective: To measure the effect of a formulation containing this compound on the hydration level of the stratum corneum.

Materials:

  • Corneometer® (or similar skin hydration measurement device)

  • Test formulation (e.g., O/W cream) with a specified concentration of this compound

  • Control formulation (without this compound)

  • Volunteer panel (n≥10) with normal to dry skin on the forearms

  • Wash-out soap

  • Controlled environment room (20-22°C, 40-60% relative humidity)

Procedure:

  • Acclimatization: Volunteers acclimatize in the controlled environment room for at least 30 minutes.

  • Baseline Measurement: Measure and record the baseline skin hydration on designated test sites on the volar forearm. Three measurements per site should be taken and averaged.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to their respective test sites.

  • Post-Application Measurements: Measure skin hydration at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

  • Data Analysis: Calculate the mean percentage change in skin hydration from baseline for both the test and control formulations at each time point. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Protocol for Evaluating Transepidermal Water Loss (TEWL)

Objective: To assess the occlusive properties of a formulation containing this compound by measuring its effect on TEWL.

Materials:

  • Tewameter® (or similar TEWL measurement device)

  • Test formulation

  • Control formulation

  • Volunteer panel

  • Controlled environment room

Procedure:

  • Acclimatization: Volunteers acclimatize for at least 30 minutes in the controlled environment room.

  • Baseline Measurement: Measure and record the baseline TEWL on designated test sites on the volar forearm.

  • Product Application: Apply a standardized amount of the test and control formulations to the respective test sites.

  • Post-Application Measurements: Measure TEWL at specified time intervals (e.g., 1, 2, 4, 6, and 8 hours) after application.

  • Data Analysis: Calculate the percentage reduction in TEWL from baseline for both formulations. Compare the results to determine the occlusive effect of the test formulation.

Protocol for Sensory Panel Evaluation

Objective: To characterize the sensory profile of this compound in a cosmetic formulation.

Materials:

  • Trained sensory panel (n≥10)

  • Test formulation

  • Control formulation

  • Standardized sensory evaluation questionnaires

  • Private, well-lit evaluation booths

Procedure:

  • Sample Presentation: Provide panelists with coded samples of the test and control formulations.

  • Evaluation: Panelists apply a standardized amount of each product to a designated area of their skin (e.g., forearm) and evaluate various sensory attributes at different time points (e.g., during application, 5 minutes after, and 20 minutes after).

  • Attributes for Evaluation:

    • Pick-up: Ease of removing the product from the container.

    • Spreadability: Ease of spreading on the skin.

    • Absorbency: Speed of disappearance into the skin.

    • Greasiness: Sensation of oiliness on the skin.

    • Tackiness: Stickiness of the skin after application.

    • Smoothness: Sensation of smoothness of the skin.

    • Softness: Sensation of skin softness.

  • Data Collection: Panelists rate each attribute on a linear scale (e.g., from 0 to 10).

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA and spider web diagrams) to compare the sensory profiles of the test and control formulations.

Formulation Guidelines

This compound can be incorporated into the oil phase of emulsions. A typical usage level is between 2% and 10%, depending on the desired sensory properties and product type. It is stable under normal formulation conditions and compatible with most common cosmetic ingredients.

Example Formulation: O/W Moisturizing Cream

PhaseIngredient% (w/w)
A Deionized Waterq.s. to 100
Glycerin3.00
Xanthan Gum0.20
B This compound 5.00
Cetearyl Alcohol3.00
Glyceryl Stearate2.00
Ceteareth-201.50
C Phenoxyethanol (and) Ethylhexylglycerin1.00
Fragrance0.10

Procedure:

  • Heat Phase A and Phase B separately to 75°C.

  • Add Phase B to Phase A with constant stirring.

  • Homogenize for 3-5 minutes.

  • Cool to 40°C with gentle stirring.

  • Add Phase C and mix until uniform.

Safety and Regulatory Information

Based on available data for similar long-chain fatty acid esters, this compound is expected to have a low toxicity profile and be non-irritating to the skin and eyes. A safety data sheet for the related compound, Methyl Nonadecanoate, indicates low hazard. PubChem reports this compound as not meeting GHS hazard criteria. However, it is recommended to conduct appropriate safety and stability testing for any new formulation. This ingredient has not been reviewed by the Cosmetic Ingredient Review (CIR) panel.

Experimental Workflow Visualization

Emollient_Evaluation_Workflow cluster_formulation Formulation Development cluster_physchem Physicochemical Testing cluster_clinical In-Vivo Evaluation cluster_analysis Data Analysis & Reporting Formulate Formulate Test Product (with this compound) Viscosity Viscosity Measurement Formulate->Viscosity Spreadability Spreadability Test Formulate->Spreadability Hydration Skin Hydration (Corneometer) Formulate->Hydration TEWL TEWL Measurement (Tewameter) Formulate->TEWL Sensory Sensory Panel Evaluation Formulate->Sensory Control Formulate Control Product (without active) Control->Hydration Control->TEWL Control->Sensory Data Statistical Analysis Viscosity->Data Spreadability->Data Hydration->Data TEWL->Data Sensory->Data Report Generate Report Data->Report

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC Separation of Fatty Acid Methyl Ester (FAME) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the gas chromatography (GC) analysis of fatty acid methyl ester (FAME) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common separation challenges and improve the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving good separation of FAME isomers?

A1: The selection of the appropriate GC column is the most critical factor. For FAME isomer separations, especially cis and trans isomers, highly polar stationary phases are required. Columns with biscyanopropyl or polyethylene glycol (PEG) phases are commonly used to achieve the necessary selectivity.[1][2]

Q2: Why is derivatization of fatty acids to FAMEs necessary for GC analysis?

A2: Derivatization to FAMEs is essential for several reasons. Free fatty acids are highly polar and prone to hydrogen bonding, which can lead to poor peak shape (tailing) and adsorption issues within the GC system. Converting them to their corresponding methyl esters increases their volatility and thermal stability while reducing polarity, resulting in improved chromatographic performance and more accurate quantification.[2]

Q3: Can I use a standard non-polar column for FAME isomer analysis?

A3: While non-polar columns can separate FAMEs based on their boiling points, they are generally unsuitable for resolving positional and geometric (cis/trans) isomers.[3] For detailed isomer analysis, a polar or highly polar column is necessary.

Q4: What are the common causes of peak tailing in FAME analysis?

A4: Peak tailing can arise from several sources, including:

  • Active sites in the injector or column: Free fatty acids that were not completely derivatized can interact with active sites.

  • Column degradation: Oxygen in the carrier gas can degrade certain polar columns like PEG phases.

  • Injector issues: Contamination in the inlet liner, fragments of septa, or incorrect column installation can all contribute to tailing.[4]

  • Sample preparation issues: The presence of residual catalysts (e.g., KOH) from the derivatization process can harm the column.[5]

Q5: How can I confirm the identity of FAME peaks in my chromatogram?

A5: Peak identification is typically achieved by comparing the retention times of the peaks in your sample to those of a well-characterized FAME standard mixture run under the same chromatographic conditions.[1][6] For complex mixtures, using a GC-MS (Gas Chromatography-Mass Spectrometry) can provide definitive identification based on mass spectra.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of FAME Isomers

Symptoms:

  • Overlapping peaks for critical isomers (e.g., cis/trans C18:1 isomers).

  • Inability to accurately quantify individual isomers.

Possible Causes & Solutions:

CauseSolution
Inappropriate GC Column Select a highly polar column specifically designed for FAME isomer separations. Highly polar cyanopropylsiloxane phases (e.g., HP-88, CP-Sil 88, Rt-2560) are recommended for complex cis/trans separations.[1][3][7] For general FAME analysis, a wax-type (PEG) column can also be effective.[1][2]
Suboptimal Temperature Program Optimize the oven temperature program. A slower temperature ramp rate can improve the separation of closely eluting peaks. For complex samples, a long, slow ramp or even an isothermal hold at a specific temperature might be necessary.[7]
Incorrect Carrier Gas Flow Rate Ensure the carrier gas flow rate is optimized for your column dimensions. An optimal flow rate will maximize column efficiency.
Column Overload Injecting too much sample can lead to broad, poorly resolved peaks. Try diluting your sample or using a higher split ratio. Columns with thicker films have a higher sample capacity.[3][8]
Insufficient Column Length For extremely complex mixtures, a longer column (e.g., 100m or even 200m) will provide higher resolution.[3][6][7][8]

Troubleshooting Workflow: Poor Resolution

Caption: Troubleshooting logic for addressing poor resolution of FAME isomers.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate integration.

Possible Causes & Solutions:

CauseSolution
Incomplete Derivatization Ensure the derivatization reaction has gone to completion. This can be verified by analyzing aliquots at different reaction times to see if the peak area of the FAMEs increases. Consider using a more robust derivatization reagent like boron trifluoride (BF3) in methanol.[9]
Active Sites in the GC System Deactivate the injector liner with silylation reagent. Use a deactivated glass wool in the liner.[4] If the column is old, active sites may have developed; consider replacing it.
Injector Contamination Clean the injector and replace the septum and liner.[4] Fragments of the septum or sample residue can cause active sites.
Column Contamination Bake out the column at its maximum isothermal temperature (as specified by the manufacturer) for a short period. If contamination is severe, trim the first 10-20 cm from the front of the column.[5]

Troubleshooting Workflow: Peak Tailing

Caption: A systematic approach to diagnosing and resolving peak tailing.

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs

This protocol is a general guideline for the esterification of fatty acids using boron trifluoride-methanol.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • Boron trifluoride-methanol (BF3-methanol), 12-14% w/w

  • Hexane or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution or water

  • Anhydrous Sodium Sulfate

  • 5-10 mL reaction vial with a PTFE-lined cap

Procedure:

  • Weigh 1-25 mg of the lipid sample into a reaction vial.

  • Add 2 mL of BF3-methanol reagent to the vial.

  • Cap the vial tightly and heat at 60-100°C for 5-10 minutes. (Note: The optimal time and temperature may need to be determined empirically).

  • Cool the vial to room temperature.

  • Add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane.

  • Shake the vial vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer containing the FAMEs to a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Experimental Workflow: FAME Sample Preparation and Analysis

FAME_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis Sample Lipid Sample Deriv Add BF3-Methanol Heat (60-100°C) Sample->Deriv Extract Add Water & Hexane Shake to Extract Deriv->Extract Dry Collect & Dry Organic Layer Extract->Dry Inject Inject into GC Dry->Inject Separate Separation on Highly Polar Column Inject->Separate Detect FID Detection Separate->Detect Data Data Analysis (Peak Integration & ID) Detect->Data Generate Chromatogram

Caption: Workflow from lipid sample to FAME analysis by GC-FID.

Protocol 2: Recommended GC Parameters for FAME Isomer Separation

These are starting parameters that may require optimization for specific applications and instruments. This example uses a highly polar cyanopropyl column.

GC System Configuration:

  • GC: Agilent 7890A or similar

  • Injector: Split/Splitless Inlet

  • Detector: Flame Ionization Detector (FID)

  • Column: Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm) or similar highly polar FAME column.[1][10]

Method Parameters:

ParameterSetting
Inlet Temperature 250 °C
Split Ratio 20:1 to 100:1 (sample dependent)
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (constant flow mode)[10]
Oven Program Start at 100°C, hold for 5 min, ramp at 3°C/min to 240°C, hold for 15 min.
Detector Temperature 280-300 °C[1]
Hydrogen Flow 30-40 mL/min
Air Flow 300-450 mL/min
Makeup Gas (N2 or He) 25-30 mL/min

Data Tables

Table 1: Comparison of Common GC Columns for FAME Analysis

Column NameStationary PhasePolarityMax Temperature (°C)Common Application
DB-Wax / FAMEWAX Polyethylene Glycol (PEG)Polar250General FAMEs, separation by carbon number and unsaturation.[1][2]
DB-23 Mid-polarity CyanopropylPolar250Complex FAME mixtures, some cis/trans separation.[1]
HP-88 / CP-Sil 88 Highly substituted CyanopropylHighly Polar250-290Demanding cis/trans isomer separations (e.g., C18 isomers).[1][3][7]
Rt-2560 Biscyanopropyl polysiloxaneHighly Polar250AOAC methods for total fat and trans fat analysis.[10]

Table 2: Typical Retention Order of C18 FAME Isomers on a Highly Polar Cyanopropyl Column (e.g., HP-88)

Elution OrderFAME Isomer
1C18:1 trans isomers (e.g., elaidic acid methyl ester)
2C18:1 cis isomers (e.g., oleic acid methyl ester)
3C18:2 trans,trans isomer
4C18:2 cis,trans / trans,cis isomers
5C18:2 cis,cis isomer (e.g., linoleic acid methyl ester)
6C18:3 isomers (e.g., linolenic acid methyl ester)

Note: On highly polar biscyanopropyl and cyanopropyl phases, trans isomers generally elute before their corresponding cis isomers.[10]

References

Troubleshooting co-elution of branched and straight-chain FAMEs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the co-elution of branched-chain and straight-chain fatty acid methyl esters (FAMEs) during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in GC, and why is it a problem for FAME analysis?

Q2: Why do branched-chain and straight-chain FAMEs have a tendency to co-elute?

A2: Branched-chain fatty acid methyl esters (BCFAMEs) and their straight-chain isomers often have very similar physical and chemical properties, such as boiling points and polarities.[2][3] Because GC separation is based on these properties, their slight differences may not be sufficient for complete separation on a given GC column, leading to co-elution even on long, highly-polar columns.[3] The elution order is typically iso-branched, followed by anteiso-branched, and then the normal (straight-chain) FAME.[4]

Q3: How can I confirm if a single peak in my chromatogram is actually due to co-elution?

A3: There are two primary methods to detect co-elution:

  • Peak Shape Analysis : Look for signs of peak asymmetry, such as shoulders or tailing.[1] A pure compound should ideally produce a symmetrical, Gaussian-shaped peak. A shoulder—a sudden discontinuity in the peak slope—is a strong indicator of an underlying, unresolved peak.[1]

  • Mass Spectrometry (MS) Detection : If you are using a GC-MS system, you can analyze the mass spectra across the entire peak.[5] If the mass spectrum changes from the beginning to the end of the peak, it indicates that more than one compound is present.[1] This is the most definitive way to confirm co-elution, provided the co-eluting compounds have different fragmentation patterns.[5]

Q4: Can my sample preparation method affect co-elution?

A4: While the GC method itself is the primary factor in resolving FAMEs, sample preparation is critical for a successful analysis. The derivatization step, where fatty acids are converted to FAMEs, must be complete.[6][7] Incomplete derivatization can lead to the presence of underivatized free fatty acids, which exhibit poor peak shape and can interfere with the analysis.[7][8] It is also crucial to use high-quality derivatization reagents to avoid introducing artifacts into your sample.[6]

Troubleshooting Guide: Resolving Co-elution of Branched and Straight-Chain FAMEs

This guide provides a systematic approach to troubleshoot and resolve co-elution issues.

Problem: My chromatogram shows poor separation between known branched-chain and straight-chain FAMEs.

Below is a logical workflow to address this issue, starting from initial confirmation and proceeding through method optimization and column selection.

G cluster_start Step 1: Confirm Co-elution cluster_optimize Step 2: Optimize GC Method cluster_column Step 3: Evaluate GC Column cluster_final Step 4: Advanced & Alternative Strategies start Suspected Co-elution (Poor Resolution) peak_shape Inspect Peak Shape (Asymmetry, Shoulders) start->peak_shape ms_analysis Analyze Mass Spectra (If using GC-MS) start->ms_analysis confirmed Co-elution Confirmed temp_prog Adjust Temperature Program - Lower initial temp - Reduce ramp rate - Add isothermal hold flow_rate Optimize Carrier Gas Flow (Adjust to optimal linear velocity) not_resolved1 Still Co-eluting? col_select Select a More Appropriate Column - Increase stationary phase polarity - Increase column length - Decrease internal diameter not_resolved2 Still Co-eluting? col_select->not_resolved2 alt_methods Consider Alternative Methods - Multi-dimensional GC (GCxGC) - LC-MS analysis resolved Resolution Achieved alt_methods->resolved confirmed->temp_prog confirmed->flow_rate not_resolved1->col_select Yes not_resolved1->resolved No not_resolved2->alt_methods Yes not_resolved2->resolved No

Caption: A step-by-step workflow for troubleshooting FAME co-elution.

Step 1: Methodical Optimization of GC Parameters

If co-elution is confirmed, the first course of action is to optimize your existing GC method.[5] Small adjustments can often significantly improve separation.

  • Temperature Program Adjustment :

    • Lower the Initial Temperature : Starting the oven at a lower temperature can enhance the separation of more volatile, early-eluting peaks.[5]

    • Reduce the Ramp Rate : A slower temperature ramp increases the interaction time between the FAMEs and the stationary phase, which can markedly improve resolution, though it will extend the total run time.[5]

    • Introduce an Isothermal Hold : Adding a hold at a temperature just below the elution point of the co-eluting pair can increase separation.[5]

  • Carrier Gas Flow Rate Optimization :

    • Adjust the carrier gas flow rate to achieve the optimal linear velocity for your column's dimensions and the type of carrier gas used (e.g., Helium, Hydrogen).[5][9] This maximizes column efficiency and, consequently, resolution. Hydrogen often allows for faster analysis without a significant drop in efficiency compared to helium.[9]

ParameterRecommended ChangeExpected Outcome
Initial Oven Temp. Decrease by 10-20 °CImproved resolution of early-eluting FAMEs.[5]
Temp. Ramp Rate Decrease (e.g., from 10 °C/min to 3-5 °C/min)Increased interaction with stationary phase, better separation.[5]
Isothermal Hold Add a hold (5-10 min) just before the co-eluting pairEnhanced separation of critical pairs.[5]
Carrier Gas Flow Adjust to optimal linear velocityMaximized column efficiency and peak resolution.[9]
Step 2: Re-evaluation of the GC Column

The choice of GC column is the most critical factor for separating complex FAME mixtures.[10] If method optimization fails, a different column may be necessary.

  • Stationary Phase Polarity : Highly polar stationary phases are required to separate FAME isomers. Cyanopropyl-based columns (e.g., Rt-2560, HP-88, SP-2560, DB-2330) are the standard choice for resolving cis/trans isomers and can also help with branched vs. straight-chain separation.[11] If you are using a mid-polarity column (like a wax column), switching to a high-polarity cyanopropyl column is recommended.[11]

  • Column Dimensions :

    • Length : Increasing column length (e.g., from 60 m to 100 m) increases the total number of theoretical plates, enhancing resolving power.[9]

    • Internal Diameter (ID) : Decreasing the column ID (e.g., from 0.25 mm to 0.18 mm) increases efficiency, leading to sharper peaks and better resolution.

Recommended Columns for FAME Separation
High-Polarity Cyanopropyl Columns
Rt-2560 (100 m)[11]
HP-88 / CP-Sil 88 (60 m, 100 m)[5]
SP-2560
DB-FastFAME[5][8]
Polar Polyethylene Glycol (PEG) Columns (Wax)
FAMEWAX / Stabilwax[11]
Omegawax / SUPELCOWAX™

Note: While wax columns are excellent for general FAME analysis, highly polar cyanopropyl columns provide superior selectivity for complex isomer separations, including branched-chains.[11]

G cluster_structures Structural Basis of Separation Challenge sc Straight-Chain FAME (e.g., n-C17:0) prop Similar Boiling Points & Polarity sc->prop iso Iso-Branched FAME (e.g., 15-methyl-C16:0) iso->prop anteiso Anteiso-Branched FAME (e.g., 14-methyl-C16:0) anteiso->prop coelution High Risk of Co-elution prop->coelution separation Requires High-Selectivity Stationary Phase (e.g., Cyanopropyl) coelution->separation

Caption: Structural similarities leading to FAME co-elution challenges.

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization to FAMEs using Boron Trifluoride (BF₃)-Methanol

This protocol describes a common method for preparing FAMEs from lipid samples.[12][13]

Materials:

  • Lipid sample (10-25 mg)

  • Boron trifluoride-methanol (BF₃-Methanol) reagent, 12-14% w/w

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution or distilled water

  • Anhydrous sodium sulfate

  • Micro reaction vessel (5-10 mL) with PTFE-lined cap

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipette

Procedure:

  • Weigh approximately 10-25 mg of the lipid sample into a clean micro reaction vessel.

  • Add 2 mL of BF₃-Methanol reagent to the vessel.

  • Securely cap the vessel and vortex briefly to mix.

  • Heat the mixture at 60-70 °C for 90 minutes.[12] A water bath or heating block is recommended. Note: Optimal time and temperature may need to be determined empirically for your specific sample type.[6]

  • Cool the vessel to room temperature.

  • Add 1 mL of hexane and 1 mL of distilled water (or saturated NaCl solution) to the vessel.

  • Cap the vessel and shake vigorously for 30-60 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate. The upper layer is the hexane containing the FAMEs.

  • Carefully transfer the upper hexane layer to a clean GC vial using a Pasteur pipette. To ensure the sample is dry, pass the hexane layer through a small column containing anhydrous sodium sulfate or add the sodium sulfate directly to the vial.[6]

  • The sample is now ready for GC analysis.

Protocol 2: Example GC Method for FAME Separation

This is a general-purpose starting method for separating a complex FAME mixture on a highly polar column. It should be optimized for your specific instrument and application.

ParameterSetting
GC System Agilent 8890 GC or equivalent[14]
Column HP-88, 100 m x 0.25 mm, 0.20 µm film thickness (or equivalent)
Carrier Gas Helium or Hydrogen[9]
Inlet Mode Split (e.g., 100:1 ratio)
Inlet Temperature 250 °C
Injection Volume 1 µL
Oven Program Initial: 120 °C, hold for 1 minRamp 1: 10 °C/min to 175 °C, hold for 10 minRamp 2: 5 °C/min to 210 °C, hold for 5 minRamp 3: 5 °C/min to 230 °C, hold for 5 min
Detector FID (Flame Ionization Detector)
Detector Temp. 260 °C

This method is adapted from established FAME analysis procedures and serves as a robust starting point for further optimization.[11][14]

References

Technical Support Center: Optimizing Transesterification of Branched Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with guidance on optimizing the transesterification of branched lipids. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the transesterification of branched lipids. The increased steric hindrance associated with branched chains often necessitates modifications to standard protocols.

Problem Potential Cause Recommended Solution
Low or No Conversion Steric Hindrance: Branched chains near the ester linkage can impede nucleophilic attack by the alcohol.[1]- Switch to an Acid Catalyst: Acid-catalyzed transesterification is generally less sensitive to steric hindrance than base-catalyzed methods.[2][3][4][5] - Utilize Enzymatic Catalysis: Lipases can exhibit high selectivity and function under mild conditions, potentially overcoming steric challenges. - Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[6] - Prolong Reaction Time: Allow more time for the reaction to proceed to equilibrium.[6]
Inappropriate Catalyst: Base catalysts (e.g., NaOH, KOH) are often ineffective for sterically hindered esters due to saponification side reactions and steric hindrance.[7]- Acid Catalysts: Use strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][8] - Heterogeneous Catalysts: Consider solid acid catalysts for easier separation and potential reuse.[9][10] - Enzymatic Catalysts: Lipases can be highly effective, though they may require optimization of reaction conditions (pH, temperature, water content).[11]
Insufficient Alcohol: The reaction is an equilibrium process, and an insufficient amount of the new alcohol will limit product formation.[2][12]- Increase Molar Ratio of Alcohol: Use a significant excess of the alcohol to shift the equilibrium towards the product. Using the alcohol as a solvent is a common strategy.[2][12]
Presence of Water: Water can lead to hydrolysis of the ester, competing with the transesterification reaction, especially in acid- and base-catalyzed reactions.[12]- Use Anhydrous Reagents: Ensure all reactants (lipid, alcohol) and solvents are dry. - Work Under Inert Atmosphere: Perform the reaction under nitrogen or argon to prevent atmospheric moisture contamination.
Incomplete Reaction Mass Transfer Limitation: Poor miscibility between the lipid and the alcohol can slow down the reaction rate.[13]- Use a Co-solvent: Introduce a co-solvent like n-hexane, tetrahydrofuran (THF), or diethyl ether to create a single-phase reaction mixture, improving reactant interaction.[6][13][14][15][16] - Increase Agitation: Vigorous stirring can improve mixing and increase the interfacial area between reactants.
Equilibrium Reached: The reaction may have reached equilibrium before complete conversion of the starting material.- Remove Byproduct: If possible, remove the alcohol byproduct (e.g., through distillation) to drive the reaction to completion.[4]
Product Degradation High Reaction Temperature: Prolonged exposure to high temperatures can lead to the degradation of sensitive lipids or products.- Optimize Temperature and Time: Determine the minimum temperature and reaction time required for acceptable conversion. - Consider Milder Catalysts: Enzymatic catalysis allows for reactions at lower temperatures.
Difficult Product Purification Catalyst Residue: Homogeneous acid or base catalysts can be difficult to remove from the reaction mixture.- Use a Heterogeneous Catalyst: Solid catalysts can be easily removed by filtration.[9][10] - Neutralization and Washing: For homogeneous catalysts, neutralize the catalyst and perform aqueous washes to remove salts. Be aware of potential emulsion formation.
Emulsion Formation: Soaps formed during base-catalyzed reactions with free fatty acids (FFAs) can lead to stable emulsions.- Pre-treat High FFA Lipids: If your branched lipid sample contains a high concentration of free fatty acids, consider an initial acid-catalyzed esterification step to convert FFAs to esters before proceeding with transesterification.[8] - Avoid Base Catalysis: For lipids with any significant FFA content, acid or enzymatic catalysis is preferred.

Frequently Asked Questions (FAQs)

Q1: Why is my base-catalyzed transesterification of a branched lipid failing?

A1: Base-catalyzed transesterification is highly susceptible to steric hindrance. The bulky branching near the ester carbonyl group can prevent the nucleophilic attack of the alkoxide. Furthermore, if your lipid sample contains free fatty acids, the base will react to form soaps, which consumes the catalyst and can lead to problematic emulsions, hindering product isolation. For these reasons, acid-catalyzed or enzymatic methods are generally recommended for branched lipids.[7]

Q2: What is the best catalyst for transesterifying a sterically hindered branched lipid?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific structure of your lipid and the desired reaction conditions. However, here's a general guide:

  • Acid Catalysts (e.g., H₂SO₄, HCl): These are a good starting point as they are less affected by steric hindrance and can also catalyze the esterification of any free fatty acids present.[3][8]

  • Enzymatic Catalysts (Lipases): These are highly selective and operate under mild conditions, which can be advantageous for sensitive molecules. They can be very effective for sterically hindered substrates but may require careful optimization of pH, temperature, and water content.

  • Heterogeneous Acid Catalysts: These offer the advantage of easy separation from the reaction mixture, simplifying purification.[9][10]

Q3: How can I drive the transesterification reaction to completion?

A3: Transesterification is an equilibrium reaction. To favor the formation of the desired product, you can:

  • Use a Large Excess of the Alcohol: This is the most common strategy. Often, the alcohol is used as the solvent to ensure a high molar ratio.[2][12]

  • Remove the Byproduct Alcohol: If the alcohol being replaced has a lower boiling point than the other components of the reaction mixture, it can be removed by distillation to shift the equilibrium towards the products.[4]

Q4: What are the optimal reaction conditions for the acid-catalyzed transesterification of a branched lipid?

A4: Optimal conditions will vary depending on the specific substrate. However, a general starting point would be:

  • Catalyst: 1-5% (w/w) of a strong acid like H₂SO₄ relative to the lipid.

  • Alcohol: A large molar excess, often used as the solvent.

  • Temperature: Elevated temperatures (e.g., reflux temperature of the alcohol) are typically required to overcome steric hindrance.[6]

  • Reaction Time: This can range from a few hours to over 24 hours, depending on the reactivity of the substrate.[6] It is crucial to monitor the reaction progress using an appropriate analytical technique to determine the optimal reaction time.

Q5: How can I monitor the progress of my transesterification reaction?

A5: Several analytical techniques can be used to monitor the disappearance of the starting material and the appearance of the product:

  • Gas Chromatography (GC): This is a common and effective method for separating and quantifying the starting ester and the product ester.[8][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to track the disappearance of signals corresponding to the alkoxy group of the starting ester and the appearance of signals from the new alkoxy group.[17]

  • Mass Spectrometry (MS): MS can be used to identify the products and byproducts of the reaction.[18][19][20][21]

Experimental Protocols

General Protocol for Acid-Catalyzed Transesterification of a Branched Ester

This protocol provides a general starting point and should be optimized for your specific branched lipid.

  • Preparation:

    • Ensure all glassware is thoroughly dried.

    • Dry the branched lipid and the alcohol to be used to remove any residual water.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the branched lipid.

    • Add a large excess of the desired alcohol (e.g., a 10 to 30-fold molar excess). The alcohol can often serve as the solvent.

    • Slowly add the acid catalyst (e.g., 1-5% w/w sulfuric acid) to the stirred mixture.

  • Reaction:

    • Heat the reaction mixture to the reflux temperature of the alcohol.

    • Maintain stirring and reflux for the desired reaction time (start with 4-6 hours and optimize as needed).

    • Monitor the reaction progress periodically by taking small aliquots and analyzing them by GC or TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If the alcohol is volatile, remove it under reduced pressure.

    • Dilute the residue with an inert organic solvent (e.g., diethyl ether or ethyl acetate).

    • Carefully neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_steric Is the lipid sterically hindered? start->check_steric check_catalyst What type of catalyst was used? check_steric->check_catalyst Yes check_conditions Review Reaction Conditions check_steric->check_conditions No check_catalyst->check_conditions Acid/Enzyme solution_acid Switch to Acid or Enzymatic Catalyst check_catalyst->solution_acid Base solution_conditions Increase Temp, Time, or Alcohol Ratio check_conditions->solution_conditions solution_cosolvent Add a Co-solvent check_conditions->solution_cosolvent check_water Was water present? check_conditions->check_water solution_base Consider Saponification / Ineffectiveness check_water->start No, re-evaluate solution_dry Use Anhydrous Conditions check_water->solution_dry Yes Acid_Catalyzed_Transesterification Ester R-CO-OR' ProtonatedEster R-C(OH+)-OR' Ester->ProtonatedEster + H+ TetrahedralIntermediate R-C(OH)(OR')(+O(H)R'') ProtonatedEster->TetrahedralIntermediate + R''OH Intermediate2 R-C(OH)(+OHR')(OR'') TetrahedralIntermediate->Intermediate2 - H+ ProductProtonated R-C(OH+)-OR'' Intermediate2->ProductProtonated + H+ LeavingAlcohol R'OH Intermediate2->LeavingAlcohol - R'OH Product R-CO-OR'' ProductProtonated->Product - H+ Alcohol R''OH Proton H+

References

How to prevent isomerization during FAME sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during Fatty Acid Methyl Ester (FAME) sample preparation for analysis.

Troubleshooting Guide: Isomerization and Other Common Issues

This guide addresses specific issues that may arise during your FAME sample preparation and analysis.

Issue Potential Cause Recommended Action
Appearance of unexpected peaks, especially near parent FAME peaks. Isomerization (e.g., cis to trans conversion) of unsaturated fatty acids.- Optimize methylation method: Switch to a milder, base-catalyzed method (e.g., NaOMe in methanol) at a lower temperature and shorter reaction time.[1][2][3] - Avoid harsh acidic catalysts: Boron trifluoride (BF₃) in methanol is known to cause more isomerization than sulfuric acid (H₂SO₄) in methanol.[1][3] - Control temperature and time: For acid-catalyzed methods, use the lowest effective temperature and shortest possible reaction time. For conjugated linolenic acids (CLnA), methylation with H₂SO₄/methanol at 40°C for 10 minutes is recommended to minimize isomerization.[1] For CLnA in triacylglycerol form, base-catalyzed methylation with NaOMe/methanol at 40°C for 10 minutes is preferred.[1]
Peak tailing or broadening, particularly for later-eluting peaks. - Column overload: Injecting too concentrated a sample. - Active sites on the column: Interaction of FAMEs with the column material. - Contamination: Buildup of non-volatile residues in the injector or on the column.- Dilute the sample: Reduce the concentration of your FAME sample before injection. - Check column health: Use a column specifically designed for FAME analysis (e.g., highly polar cyanosilicone columns) and ensure it is not degraded.[4] - Clean the GC system: Regularly clean the injector liner and trim the front of the column to remove contaminants.
"Ghost peaks" appearing in subsequent runs. Carryover of high-molecular-weight components from previous injections.- Extend run time: Increase the final oven temperature and hold time to ensure all components elute before the next injection. - Solvent wash: Perform blank solvent injections between samples to clean the column. - Sample cleanup: Consider a sample cleanup step before derivatization if the matrix is complex.
Poor resolution between cis and trans isomers. Inadequate chromatographic separation.- Use a highly polar GC column: A 100-meter Rt-2560 column or similar is recommended for resolving cis and trans isomers.[5] - Optimize GC method: Adjust the temperature program and carrier gas flow rate to improve separation. Regularly monitor column performance with a cis/trans FAME standard mix.[4]
Low recovery of certain FAMEs. - Incomplete derivatization: Reaction conditions may not be optimal for all fatty acids present. - Loss of volatile FAMEs: Evaporation of short-chain FAMEs during sample workup.- Verify derivatization efficiency: Test different reaction times and temperatures. For base-catalyzed methods, ensure the absence of significant amounts of free fatty acids, as they will not be methylated.[3] - Minimize evaporation: Avoid excessive heating during solvent evaporation steps and use a gentle stream of nitrogen if necessary.

Frequently Asked Questions (FAQs)

Q1: What is FAME isomerization and why is it a problem?

A1: FAME isomerization is the conversion of a fatty acid methyl ester into a different structural form, most commonly the conversion of a cis double bond to a trans double bond in unsaturated fatty acids. This is problematic because cis and trans isomers can have different biological properties and will exhibit different chromatographic behavior, leading to inaccurate quantification and misinterpretation of results.

Q2: Which step in FAME sample preparation is most likely to cause isomerization?

A2: The derivatization (methylation) step, where fatty acids are converted to FAMEs, is the most critical stage for potential isomerization. The choice of catalyst, reaction temperature, and reaction time all significantly influence the likelihood of isomerization.[1][2][3]

Q3: What are the key factors that promote isomerization during FAME preparation?

A3: The primary factors are:

  • Harsh acidic catalysts: Strong acid catalysts like boron trifluoride (BF₃) are more aggressive and have a higher tendency to induce isomerization compared to milder acids or base catalysts.[1][3]

  • High temperatures: Elevated temperatures provide the energy for the double bond to change its configuration.[1][6]

  • Prolonged reaction times: Longer exposure to catalysts and heat increases the probability of isomerization.[1]

Q4: How can I choose the best catalyst to minimize isomerization?

A4: For samples containing conjugated fatty acids or when preserving the original isomeric profile is critical, a base-catalyzed method is generally preferred.[2][3] Sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol are common choices. If an acid-catalyzed method is necessary (e.g., for samples with high free fatty acid content), sulfuric acid (H₂SO₄) in methanol is a less aggressive option than BF₃.[1][3]

Q5: What are the ideal temperature and time conditions to prevent isomerization?

A5: Milder conditions are always better. For base-catalyzed methods, reactions can often be performed at room temperature or slightly elevated temperatures (e.g., 40°C) for short durations (e.g., 10-30 minutes).[1] For acid-catalyzed methods, it is crucial to use the lowest temperature and shortest time that still ensures complete derivatization. For example, when methylating conjugated linolenic acids with H₂SO₄ in methanol, a temperature of 40°C for 10 minutes has been shown to be effective at minimizing isomerization.[1]

Q6: How can I tell if isomerization has occurred in my sample by looking at the chromatogram?

A6: Isomerization often manifests as the appearance of new peaks, typically eluting close to the original unsaturated FAME peak. For example, the formation of a trans isomer from a cis isomer will result in a distinct peak. On highly polar GC columns, trans isomers generally elute before their corresponding cis isomers.[5] Using a well-characterized FAME standard mixture containing both cis and trans isomers is essential for correct peak identification.[4]

Q7: Are there any official methods that recommend procedures to minimize isomerization?

A7: Yes, organizations like the American Oil Chemists' Society (AOCS) and AOAC INTERNATIONAL provide official methods for FAME analysis.[7] These methods often specify the use of highly polar capillary columns for the separation of cis and trans isomers and recommend using performance standards to ensure proper resolution.[4][8] While they may not explicitly focus on preventing isomerization during preparation in all documents, the principles of using milder conditions are generally accepted best practices. For sensitive compounds like conjugated linoleic acid (CLA), rapid base-catalyzed methylation is recommended to avoid isomerization.[2]

Quantitative Data on Isomerization

The choice of methylation method can have a significant impact on the isomeric composition of the final FAME sample, particularly for conjugated fatty acids.

Methylation Method Key Findings on Isomerization Reference
Acidic Methylation (AM) Lowest recovery of cis-9, trans-11 CLA and highest formation of trans-9, trans-11 CLA. Also showed an increase in the trans-10, cis-12 isomer.[2]
Acidic and Basic Bimethylation (FBM/PBM) Intermediate levels of isomerization compared to purely acidic or basic methods.[2]
Basic Methylation (BM) Highest recovery of cis-9, trans-11 CLA and lowest formation of trans-9, trans-11 CLA, indicating minimal isomerization.[2]
BF₃/Methanol Caused greater isomerization of conjugated linolenic acids compared to H₂SO₄/methanol. Isomerization was found to be dependent on both temperature and time.[1]
H₂SO₄/Methanol Milder acid catalyst, resulting in less isomerization than BF₃/methanol.[1][1]
NaOMe/Methanol Minimized the isomerization of conjugated linolenic acid in triacylglycerol form.[1][1]

Experimental Protocols

Recommended Protocol: Mild Base-Catalyzed Methylation (Minimal Isomerization)

This protocol is suitable for samples where preserving the original isomeric profile of unsaturated fatty acids is critical.

FAME_Preparation_Base cluster_prep Sample Preparation cluster_reaction Methylation Reaction cluster_workup Workup and Extraction cluster_final Final Preparation Sample 1. Lipid Sample (e.g., 10-20 mg oil) Dissolve 2. Dissolve in 1 mL Toluene/Hexane Sample->Dissolve Add_Base 3. Add 2 mL of 0.5 M NaOMe in Methanol Dissolve->Add_Base Incubate 4. Incubate at 40-50°C for 10-15 min Add_Base->Incubate Neutralize 5. Cool and add 2 mL of NaCl solution Incubate->Neutralize Extract 6. Add 2 mL Hexane and Vortex Neutralize->Extract Separate 7. Centrifuge to separate phases Extract->Separate Collect 8. Collect upper (Hexane) layer Separate->Collect Dry 9. Dry with Na₂SO₄ Collect->Dry GC_Analysis 10. Transfer to vial for GC Analysis Dry->GC_Analysis

Caption: Workflow for mild base-catalyzed FAME preparation.

Alternative Protocol: Acid-Catalyzed Methylation (for samples with high FFA)

This protocol can be used for samples containing a significant amount of free fatty acids (FFAs), but care must be taken to minimize isomerization.

FAME_Preparation_Acid cluster_prep Sample Preparation cluster_reaction Methylation Reaction cluster_workup Workup and Extraction cluster_final Final Preparation Sample 1. Lipid Sample (containing FFAs) Dissolve 2. Dissolve in 1 mL Toluene Sample->Dissolve Add_Acid 3. Add 2 mL of 1% H₂SO₄ in Methanol Dissolve->Add_Acid Incubate 4. Incubate at 50-60°C for 1-2 hours Add_Acid->Incubate Neutralize 5. Cool and add 2 mL of 5% NaHCO₃ solution Incubate->Neutralize Extract 6. Add 2 mL Hexane and Vortex Neutralize->Extract Separate 7. Centrifuge to separate phases Extract->Separate Collect 8. Collect upper (Hexane) layer Separate->Collect Dry 9. Dry with Na₂SO₄ Collect->Dry GC_Analysis 10. Transfer to vial for GC Analysis Dry->GC_Analysis

Caption: Workflow for acid-catalyzed FAME preparation.

Logical Relationship: Troubleshooting Isomerization

Isomerization_Troubleshooting Start Unexpected Peaks or Poor Resolution in FAME Chromatogram Check_Standard 1. Analyze cis/trans FAME Standard Start->Check_Standard Standard_OK Standard Resolves Correctly Check_Standard->Standard_OK Yes Standard_Not_OK Poor Resolution of Standard Check_Standard->Standard_Not_OK No Isomerization_Suspected 3. Isomerization During Sample Prep Suspected Standard_OK->Isomerization_Suspected Optimize_GC 2. Optimize GC Method (Column, Temp Program) Standard_Not_OK->Optimize_GC Optimize_GC->Check_Standard Review_Method 4. Review Methylation Protocol Isomerization_Suspected->Review_Method Acid_Catalyst Using Acidic Catalyst? Review_Method->Acid_Catalyst High_Temp High Temp / Long Time? Review_Method->High_Temp Acid_Catalyst->High_Temp No Switch_to_Base 5. Switch to Base-Catalyzed Method (e.g., NaOMe) Acid_Catalyst->Switch_to_Base Yes Reduce_Conditions 5. Reduce Temperature and Reaction Time High_Temp->Reduce_Conditions Yes Reanalyze 6. Re-prepare and Analyze Sample Switch_to_Base->Reanalyze Reduce_Conditions->Reanalyze Problem_Solved Problem Resolved Reanalyze->Problem_Solved

Caption: Troubleshooting logic for FAME isomerization.

References

Navigating the Separation of Branched-Chain FAMEs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of branched-chain fatty acid methyl esters (FAMEs), selecting the optimal gas chromatography (GC) column is a critical step that dictates the success of the separation. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a GC column for branched-chain FAME analysis?

A1: The most critical factor is the stationary phase polarity.[1][2] The principle of "like dissolves like" is fundamental in GC separations.[2] For FAMEs, particularly for resolving complex mixtures of branched-chain and geometric isomers (cis/trans), highly polar stationary phases are recommended.[3][4][5][6][7]

Q2: Which specific stationary phases are best suited for branched-chain FAME analysis?

A2: Cyanopropyl-based stationary phases are the industry standard for excellent separation of complex FAME mixtures, including branched-chain isomers.[3][6][7] These phases offer the necessary selectivity to resolve positional and geometric isomers.[5] Polyethylene glycol (PEG) phases are also used for general FAME analysis but may not provide sufficient resolution for complex branched isomers.[3][5][6] For separations based primarily on boiling point, a non-polar stationary phase can be utilized.[8]

Q3: How do column dimensions (length, internal diameter, and film thickness) affect my separation?

A3: Column dimensions significantly impact resolution and analysis time:

  • Length: Longer columns provide higher theoretical plates and thus better resolution, which is crucial for very complex samples.[9][10] However, doubling the column length only increases resolution by a factor of about 1.4 while increasing analysis time.[9][10]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.10 mm, 0.18 mm) offer higher efficiency and can lead to faster analysis times, but have lower sample capacity.[2][4] The 0.25 mm ID is a popular choice as it offers a good balance between efficiency and sample capacity.[2]

  • Film Thickness: Thicker films increase retention and are suitable for volatile analytes. Thinner films are preferred for high molecular weight analytes like FAMEs, as they allow for elution at lower temperatures and reduce the risk of degradation.[2]

Q4: Can I use a single column for both straight-chain and branched-chain FAME analysis?

A4: Yes, a highly polar cyanopropyl column, such as an HP-88 or a similar column, is well-suited for the simultaneous analysis of both straight-chain and branched-chain FAMEs.[3][11] These columns have the selectivity to separate the various isomers present in complex samples.

Troubleshooting Guide

Problem 1: Poor resolution of branched-chain isomers.

Possible Cause Troubleshooting Step
Inappropriate Stationary Phase Switch to a highly polar cyanopropyl stationary phase (e.g., HP-88, DB-23, Rt-2560).[3][6][7] These are specifically designed for resolving complex FAME isomers.
Insufficient Column Length For highly complex samples, consider using a longer column (e.g., 100 m) to increase the number of theoretical plates and improve resolution.[5][9]
Incorrect Oven Temperature Program Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks. Conversely, a higher starting temperature may be necessary if early eluting peaks are too broad.[12]
Carrier Gas Flow Rate is Not Optimal Ensure the carrier gas flow rate is optimized for the column dimensions and carrier gas type (e.g., Helium, Hydrogen). An incorrect flow rate can lead to band broadening and poor resolution.

Problem 2: Peaks are broad and tailing.

Possible Cause Troubleshooting Step
Active Sites in the GC System Check for and address any active sites in the injector liner, column, or detector. Using a deactivated liner and ensuring a clean system is crucial.
Column Contamination Bake out the column at its maximum isothermal temperature for a few hours. If the problem persists, trimming a small portion (e.g., 10-15 cm) from the inlet of the column may help.
Sample Overload Inject a more dilute sample. Overloading the column can lead to peak distortion.[2]
Derivatization Issues Incomplete derivatization of fatty acids to FAMEs can result in tailing peaks due to the presence of free carboxyl groups.[8] Review and optimize your derivatization protocol.

Problem 3: Seeing sample peaks in my blank injections.

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Prepare fresh solvents and reagents. Run a blank analysis on each new batch to ensure they are free of contaminants.[13]
Carryover from Previous Injections Clean the syringe thoroughly between injections. If using an autosampler, ensure the wash vials and solvent are clean. Perform several blank injections after a concentrated sample to flush the system.
Contaminated GC System Check the injector liner and septum for contamination. These are common sources of carryover. Replace them if necessary.[13]
Contaminated Glassware Ensure all glassware used for sample preparation is scrupulously clean. Consider a more rigorous cleaning procedure or using disposable glassware.[13]

Data Summary: Comparison of Common GC Columns for FAME Analysis

Stationary Phase Type Example Columns Polarity Primary Application Separation Principle
Cyanopropyl Polysiloxane HP-88, Rt-2560, SP-2560, DB-23HighComplex FAME mixtures, including branched-chain and cis/trans isomers.[3][5][6][7]Polarity and molecular geometry.
Polyethylene Glycol (PEG) DB-Wax, FAMEWAX, HP-INNOWaxHighGeneral FAME analysis, particularly for saturated and unsaturated FAMEs.[3][5][7]Polarity and boiling point.
Non-Polar Polysiloxane Equity-1, DB-1ms, DB-5msNon-PolarSeparation of FAMEs based on boiling point.[8]Boiling point.

Experimental Workflow

A typical experimental workflow for the GC analysis of branched-chain FAMEs involves several key steps from sample preparation to data analysis.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Lipid_Extraction Lipid Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Injection Sample Injection Derivatization->Injection Inject derivatized sample Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Generate chromatogram Identification Peak Identification Peak_Integration->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for branched-chain FAME analysis.

Logical Decision Flow for Column Selection

The selection of an appropriate GC column is a logical process based on the specific requirements of the analysis.

Column_Selection_Logic start Start: FAME Analysis complex_isomers Need to separate complex branched or cis/trans isomers? start->complex_isomers cyanopropyl Select High-Polarity Cyanopropyl Column (e.g., HP-88, Rt-2560) complex_isomers->cyanopropyl Yes peg_wax Select High-Polarity PEG/Wax Column (e.g., DB-Wax) complex_isomers->peg_wax No high_res Require very high resolution for numerous components? fast_analysis Is fast analysis time critical? high_res->fast_analysis No long_column Use a longer column (e.g., 100m) high_res->long_column Yes short_narrow_column Use a shorter, narrow-bore column (e.g., 10-30m x 0.1-0.18mm) fast_analysis->short_narrow_column Yes standard_column Use a standard dimension column (e.g., 30-60m x 0.25mm) fast_analysis->standard_column No cyanopropyl->high_res peg_wax->high_res long_column->fast_analysis

Caption: Decision tree for selecting a GC column for FAME analysis.

References

Technical Support Center: Enhancing Detection of Low-Concentration FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fatty Acid Methyl Esters (FAMEs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve detection sensitivity for low-concentration FAMEs.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the detection sensitivity of low-concentration FAMEs?

A1: Improving detection sensitivity for FAMEs involves a multi-faceted approach targeting both the sample preparation and the analytical instrumentation. Key strategies include:

  • Sample Concentration: Techniques like solid-phase extraction (SPE) or simply evaporating the solvent can increase the analyte concentration before injection.[1][2][3]

  • Optimized Derivatization: Ensuring the complete conversion of fatty acids to their more volatile FAME counterparts is crucial.[4] This involves optimizing reaction conditions such as temperature and time.[5]

  • Injection Technique: For trace-level analysis, a splitless injection is preferred over a split injection as it directs the entire vaporized sample onto the column, minimizing sample loss.[6]

  • Gas Chromatography (GC) System Optimization: Fine-tuning parameters such as carrier gas flow rate, oven temperature program, and injector/detector temperatures can significantly improve peak shape and, consequently, sensitivity.[1][7]

  • Detector Selection and Optimization: Choosing the right detector and optimizing its parameters is critical. For very low concentrations, Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode often provides higher sensitivity than a Flame Ionization Detector (FID).[8][9][10]

Q2: How does derivatization improve the detection of FAMEs?

A2: Derivatization is a critical step in FAME analysis for several reasons. Fatty acids in their free form are highly polar and tend to form hydrogen bonds, which can lead to poor peak shapes and adsorption issues within the GC system. Converting them to FAMEs increases their volatility and reduces their polarity, making them more suitable for GC analysis.[11] This process improves chromatographic separation and enhances detection sensitivity.[4][12] Common derivatization reagents include boron trifluoride (BF3) in methanol and (trimethylsilyl)diazomethane (TMS-DM).[4][13]

Q3: For low-concentration FAMEs, should I use a GC-FID or a GC-MS?

A3: The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the required level of sensitivity and selectivity.

  • GC-FID: FID is a robust and widely used detector for FAME analysis, offering a wide linear dynamic range.[3] It is highly sensitive to hydrocarbons. Optimizing gas flows (hydrogen, air, and makeup gas) is essential for maximizing its response.[6][7]

  • GC-MS: For extremely low concentrations, GC-MS is generally more sensitive, especially when operated in Selected Ion Monitoring (SIM) mode.[8][9][10] SIM mode allows the mass spectrometer to focus on specific ions characteristic of the FAMEs of interest, which significantly reduces background noise and enhances the signal-to-noise ratio.[8] This makes GC-MS the preferred method for trace-level analysis.[9]

Q4: What are the key considerations for sample preparation when dealing with low FAME concentrations?

A4: Proper sample preparation is paramount for accurate and sensitive analysis of low-concentration FAMEs. Key steps and considerations include:

  • Representative Sampling: The initial step is to obtain a representative sample from the bulk material to ensure the results are accurate.[14][15]

  • Lipid Extraction: A crucial step is the efficient extraction of lipids from the sample matrix.[16]

  • Derivatization: Complete conversion to FAMEs is necessary, as incomplete reactions will lead to lower recovery and inaccurate quantification.[17]

  • Enrichment/Concentration: For samples with very low analyte levels, an enrichment step is often required. This can involve techniques that concentrate the analytes while removing parts of the sample matrix.[2] After derivatization and extraction into a solvent, the sample can be concentrated by evaporating the solvent to a smaller volume.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC analysis of low-concentration FAMEs.

Problem 1: Poor Signal-to-Noise Ratio (S/N)

Question: My peaks are barely distinguishable from the baseline noise. How can I improve the signal-to-noise ratio?

Answer: A low S/N ratio can be caused by issues with the sample, the GC system, or the detector.

  • Sample Concentration: Your sample may be too dilute. Consider concentrating your FAME extract by evaporating the solvent before injection.[3] Ensure your initial sample size was sufficient.

  • Injection Volume and Mode: If using a split injection, switching to a splitless injection will introduce more of your sample onto the column.[6] You can also try carefully increasing the injection volume, but be mindful not to overload the inlet, which can be checked using a vapor volume calculator.[7]

  • GC Column: A column with a thinner film thickness can produce sharper peaks, which increases peak height and improves the S/N ratio.[1] Also, ensure you are using a low-bleed column, especially for GC-MS, to minimize baseline noise.[18]

  • Detector Optimization:

    • For FID: Optimize the hydrogen, air, and makeup gas flow rates to ensure the best response.[7]

    • For MS: Use Selected Ion Monitoring (SIM) mode instead of full scan mode to significantly increase sensitivity.[8] Ensure the ion source is clean and the detector is properly tuned.[6][18]

  • Gas Purity: Use high-purity gases (99.999%) and install gas filters to remove moisture, oxygen, and hydrocarbons, which can increase baseline noise.[1]

Problem 2: Peak Tailing or Broadening

Question: My FAME peaks are tailing or are very broad, which is affecting my ability to quantify them at low concentrations. What could be the cause?

Answer: Poor peak shape is often due to activity in the GC system or suboptimal chromatographic conditions.

  • Active Sites: Active sites in the injector liner, on the column, or at the connection points can cause polar analytes to tail. Use a deactivated glass liner and ensure all connections are sound.[6]

  • Column Contamination: Contamination at the head of the column can lead to peak broadening. Trimming a small portion (e.g., 10-20 cm) from the front of the column can resolve this.

  • Incompatible Solvent: The sample solvent should match the polarity of the stationary phase as closely as possible to ensure good peak shape.[7]

  • Carrier Gas Flow Rate: Ensure the carrier gas is set to a constant flow mode. An incorrect or non-optimal flow rate can lead to band broadening.[7]

  • Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Conversely, an initial oven temperature that is too high can also be detrimental. An optimized temperature program is key.[6]

Problem 3: Inconsistent and Non-Reproducible Results at Low Concentrations

Question: I am seeing significant variability in my results when analyzing replicate samples of low-concentration FAMEs. Why is this happening?

Answer: Poor reproducibility at low concentrations often points to issues in the sample preparation or injection process.

  • Incomplete Derivatization: Inconsistent derivatization will lead to variable FAME concentrations. Ensure your derivatization protocol (reagent amount, temperature, and time) is optimized and consistently applied.[17]

  • Sample Loss during Preparation: Low and variable recovery can be due to sample loss during extraction or solvent transfer steps.[17] The use of an internal standard that is added at the beginning of the sample preparation process is crucial to correct for these losses.

  • Injection Variability: If using manual injection, inconsistencies can be a major source of error. An autosampler is highly recommended for reproducible injections.[19] For splitless injections, the splitless time must be optimized to ensure complete transfer of analytes to the column without introducing excessive solvent.[1]

  • Injector Temperature: An injector temperature that is too low can result in incomplete vaporization of the analytes, leading to poor reproducibility.[6]

Experimental Protocols
Protocol: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol provides a general guideline for the acid-catalyzed esterification of fatty acids into FAMEs.

Materials:

  • Sample containing fatty acids (e.g., lipid extract)

  • Boron trifluoride-methanol (BF₃-Methanol) reagent, 12-14% w/w

  • Hexane or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution or water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Micro reaction vessels (e.g., 5-10 mL screw-cap tubes)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro reaction vessel. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of BF₃-Methanol reagent to the sample.

  • Reaction: Securely cap the vessel and heat it at 60°C for 10 minutes in a heating block or water bath. For heat-sensitive fatty acids, a lower temperature for a longer duration may be necessary.

  • Cooling: Allow the reaction vessel to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of water to the vessel.

  • Mixing: Cap the vessel and shake vigorously for 1-2 minutes to ensure the FAMEs are extracted into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the organic (hexane) layer containing the FAMEs.

  • Collection: Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Analysis: The sample is now ready for GC analysis. If the expected concentration is very low, the solvent can be carefully evaporated to concentrate the FAMEs.[3]

Data Presentation
Table 1: Typical GC-FID Parameters for FAME Analysis
ParameterSettingPurpose
Column Highly polar (e.g., CP-Sil 88, SP-2560)To separate FAMEs based on chain length and degree of unsaturation.[20][21]
Column Dimensions 100 m x 0.25 mm ID, 0.20 µm filmLong columns provide high resolution for complex mixtures.[5][22]
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis times.[22]
Flow Rate 1.2 mL/min (Constant Flow)Optimized for best separation efficiency.[5]
Injection Mode SplitlessTo maximize analyte transfer to the column for trace analysis.[6]
Injector Temperature 230-250 °CEnsures complete vaporization of FAMEs.[5]
Oven Program Example: 100°C hold 4 min, ramp to 240°CSeparates a wide range of FAMEs from C4 to C24.[5][22]
Detector FIDFlame Ionization Detector
Detector Temp. 250-260 °CPrevents condensation of analytes in the detector.[5]
Table 2: Comparison of Detection Limits (LOD) for FAMEs
Analytical MethodTypical LODsReference
GC-FID0.21 to 0.54 µg/mL[5]
GC-MS (SIM Mode)3 to 6 µg/kg (ppb)[23]

Note: LODs are highly dependent on the specific instrument, method, and matrix.

Visualizations

Troubleshooting_Workflow start Low Detection Sensitivity (Poor S/N) q1 Is sample preparation optimized? start->q1 q2 Is the GC injection method appropriate? q1->q2 Yes sol1 Concentrate sample Ensure complete derivatization q1->sol1 No q3 Are GC parameters optimized? q2->q3 Yes sol2 Use splitless injection Increase injection volume carefully q2->sol2 No q4 Is the detector optimized? q3->q4 Yes sol3 Optimize oven program Check carrier gas flow rate Use appropriate column q3->sol3 No sol4 For FID: Optimize gas flows For MS: Use SIM mode q4->sol4 No end_node Improved Sensitivity q4->end_node Yes sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: Troubleshooting workflow for low FAME detection sensitivity.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample 1. Raw Sample (e.g., Tissue, Oil) Extraction 2. Lipid Extraction Sample->Extraction Derivatization 3. Derivatization to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization Concentration 4. Extraction & Concentration Derivatization->Concentration Injection 5. GC Injection (Splitless Mode) Concentration->Injection Separation 6. GC Separation (Polar Column) Injection->Separation Detection 7. Detection (FID or MS-SIM) Separation->Detection Data 8. Data Analysis Detection->Data

Caption: Experimental workflow for FAME analysis.

GC_FID_Sensitivity center GC-FID Sensitivity param1 Sample Concentration center->param1 param2 Injection Volume center->param2 param3 Peak Shape (Efficiency) center->param3 param4 Detector Gas Flows (H2, Air, Makeup) center->param4 param5 Baseline Noise param5->center param6 Column Bleed param6->center

Caption: Factors influencing GC-FID detection sensitivity.

References

Technical Support Center: Purification of Synthetic Methyl 18-methylnonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic Methyl 18-methylnonadecanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude synthetic this compound shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities?

A1: Multiple spots on a TLC plate indicate the presence of impurities. Depending on the synthetic route used, these could include:

  • Unreacted Starting Materials: Such as 18-methylnonadecanoic acid or the corresponding acyl chloride/anhydride if esterification was incomplete.

  • Reaction Byproducts:

    • If a Wittig reaction was used to construct the carbon skeleton, triphenylphosphine oxide is a common byproduct.

    • If a Grignard reaction was employed, unreacted Grignard reagent and its hydrolysis products might be present.

  • Isomeric Impurities: Branched-chain fatty acid synthesis can sometimes yield isomers. For example, you might have small amounts of Methyl 17-methylnonadecanoate or other positional isomers.

  • Solvent and Reagent Residues: Residual solvents or reagents used in the synthesis and workup can also appear as spots on TLC.

Troubleshooting:

  • Co-spotting: Spot your crude product alongside the starting materials on the same TLC plate to see if any spots match.

  • Staining: Use different visualization techniques. For example, a potassium permanganate stain can help identify reducible functional groups that might not be visible under UV light.

  • Spectroscopic Analysis: A crude ¹H NMR or GC-MS can help identify the major components of your mixture and guide your purification strategy.

Q2: I am having difficulty separating this compound from a non-polar impurity with a very similar Rf value on silica gel chromatography. What should I do?

A2: Co-elution of non-polar impurities is a common challenge. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Decrease Polarity: Use a less polar solvent system. For example, if you are using 5% ethyl acetate in hexanes, try reducing it to 2-3%. This will increase the retention time of both compounds on the silica gel and may improve separation.

    • Change Solvents: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity. For instance, replacing hexanes with heptane or using a small amount of toluene or dichloromethane (if compatible with your compound) can change the interactions with the stationary phase.

  • Urea Adduction (Urea Inclusion Complexation): This technique is particularly effective for separating linear molecules from branched ones. Urea forms crystalline complexes with straight-chain fatty acid esters, while branched-chain esters like this compound are excluded. The complexes can then be filtered off.

  • Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can provide excellent resolution for compounds with similar polarities. A C18 column with a mobile phase of methanol/water or acetonitrile/water is a good starting point.

Q3: My purified this compound appears pure by TLC but shows a broad peak or a shoulder in Gas Chromatography (GC) analysis. What could be the issue?

A3: This situation often points to the presence of closely related isomers or thermal degradation in the GC inlet.

  • Isomeric Co-elution: As mentioned, your product might contain positional isomers of the methyl branch, which can have very similar boiling points and polarities, leading to overlapping peaks in GC.

  • GC Conditions:

    • Lower the Injection Port Temperature: High temperatures can sometimes cause degradation of long-chain esters.

    • Use a More Polar GC Column: A more polar column, such as one with a cyanopropyl stationary phase, can often provide better separation of fatty acid methyl ester isomers compared to a standard non-polar column.

  • Derivatization: While your compound is already a methyl ester, ensuring complete and clean derivatization if you started from the carboxylic acid is crucial. Incomplete methylation can lead to peak tailing.

Data on Purification Methods

The following table summarizes typical outcomes for different purification methods applicable to long-chain fatty acid methyl esters like this compound. The values are representative and may vary based on the specific impurities and experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Silica Gel Column Chromatography >95%60-85%Good for removing polar impurities.Can be slow; may not resolve non-polar impurities or isomers.
Urea Adduction >98% (for the branched fraction)70-90%Excellent for separating branched from linear FAMEs.Less effective for removing other types of impurities.
Preparative HPLC (Reversed-Phase) >99%50-75%High resolution, capable of separating some isomers.Lower capacity, more expensive solvents.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane). Carefully apply the sample to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 1-2% ethyl acetate in hexanes). Gradually increase the polarity if necessary to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Urea Adduction

  • Dissolution: Dissolve the crude this compound in methanol at a ratio of approximately 1:10 (w/v) in a flask.

  • Urea Addition: Add urea to the methanolic solution (a common starting ratio is 3 parts urea to 1 part FAME by weight).

  • Heating: Gently warm the mixture with stirring until the urea is completely dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath for several hours to overnight to allow the urea-linear FAME adducts to crystallize.

  • Filtration: Filter the cold mixture to separate the urea crystals (containing linear FAMEs) from the filtrate (containing the branched this compound).

  • Extraction: Dilute the filtrate with water and extract the this compound with a non-polar solvent like hexanes.

  • Washing and Drying: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Synthetic Reaction (e.g., Esterification) workup Aqueous Workup start->workup crude Crude Product workup->crude purification_choice Choose Purification Method crude->purification_choice silica Silica Gel Chromatography purification_choice->silica Polar Impurities urea Urea Adduction purification_choice->urea Linear Impurities hplc Preparative HPLC purification_choice->hplc Isomeric Impurities analysis Purity Analysis (GC-MS, NMR) silica->analysis urea->analysis hplc->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Impure Product Detected check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots check_tlc->multiple_spots Yes streaking Streaking check_tlc->streaking Yes close_spots Spots Close Together check_tlc->close_spots Yes solution_multiple Identify Impurities (Co-spotting, NMR) multiple_spots->solution_multiple solution_streaking Acidic/Basic Impurity? Consider Neutral Wash streaking->solution_streaking solution_close Optimize TLC System (Solvent Polarity) close_spots->solution_close purification_strategy Select Appropriate Purification Method solution_multiple->purification_strategy solution_streaking->purification_strategy solution_close->purification_strategy

Caption: Troubleshooting logic for addressing impurities detected by TLC analysis.

Technical Support Center: Gas Chromatography Troubleshooting for FAME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving common issues in the gas chromatographic (GC) analysis of Fatty Acid Methyl Esters (FAMEs). This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Why are all my FAME peaks tailing?

When all peaks in a chromatogram exhibit tailing, the issue is often related to a physical problem in the GC system rather than a chemical interaction with a specific analyte.[1]

Possible Causes & Solutions:

  • Improper Column Installation: An incorrectly installed column can create unswept volumes or turbulence in the carrier gas flow path, leading to peak tailing.[1][2] The column's position within the inlet is critical; if it's too high or too low, it can disrupt the sample transfer to the column.[1][3]

    • Solution: Reinstall the column, ensuring the correct insertion depth into the inlet and detector as per the manufacturer's guidelines.[1][2] A proper installation ensures a smooth, laminar flow of the carrier gas and sample into the column.

  • Poor Column Cut: A jagged or uneven column cut can create active sites and cause turbulence at the column inlet, resulting in peak tailing for all compounds.[1][3] A "chair-shaped" peak can be a strong indicator of a poorly cut or partially blocked column.[1]

    • Solution: Trim the column using a specialized tool like a ceramic wafer or a diamond-tipped pen to ensure a clean, right-angle cut.[1][2] Inspect the cut with a magnifying tool to confirm its quality.

  • Inlet Contamination: Accumulation of non-volatile residues from previous injections in the inlet liner can lead to broad, tailing peaks.[4] This is a common issue when analyzing complex sample matrices.

    • Solution: Perform routine inlet maintenance, which includes replacing the inlet liner, septum, and O-rings.[4][5][6] Using a liner with glass wool can help trap non-volatile contaminants.[2]

  • Column Contamination: If the stationary phase at the head of the column becomes contaminated with non-volatile sample matrix components, it can lead to peak tailing for all analytes.[1]

    • Solution: Trim 10-20 cm from the inlet end of the column to remove the contaminated section.[3][7] If the problem persists after trimming, the entire column may need to be replaced.

Issue 2: Why are only my polar or unsaturated FAME peaks tailing?

When only specific peaks, particularly those of more polar or unsaturated FAMEs, are tailing, the cause is likely chemical in nature, involving interactions between the analytes and active sites within the GC system.[1]

Possible Causes & Solutions:

  • Active Sites in the Inlet: Silanol groups on the surface of a standard glass inlet liner can interact with polar analytes, causing peak tailing.[8]

    • Solution: Replace the standard liner with a deactivated liner.[3] Deactivated liners have their active silanol groups capped, minimizing interactions with polar compounds. Regularly replacing the liner is crucial, especially when analyzing dirty samples.[5]

  • Column Activity: Over time, the stationary phase of the column can degrade, exposing active sites on the fused silica tubing.[4] These active sites can interact with polar FAMEs.

    • Solution: First, try trimming 10-20 cm from the front of the column.[4][7] If this does not resolve the issue, the column may be irreversibly damaged and will need to be replaced.[2] For routine analysis of active compounds, consider using an ultra-inert column.[2][4]

  • Incomplete Derivatization: Free fatty acids are highly polar and will exhibit significant peak tailing. If the derivatization reaction to form FAMEs is incomplete, the remaining free fatty acids will produce tailing peaks.

    • Solution: Optimize the derivatization protocol to ensure complete conversion of fatty acids to FAMEs. This may involve adjusting the catalyst, reaction time, or temperature.

Issue 3: My peaks are tailing, and I'm also seeing poor resolution.

Peak tailing can directly impact resolution, making it difficult to accurately quantify closely eluting FAME isomers.[8]

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing and a loss of resolution.[8]

    • Solution: Dilute the sample or reduce the injection volume.[8] If necessary, consider using a column with a higher sample capacity (thicker film or wider internal diameter).

  • Inappropriate Column Choice: For complex FAME separations, such as resolving cis/trans isomers, a highly polar stationary phase is required.[9][10][11] Using a non-polar or mid-polarity column may not provide the necessary selectivity, leading to co-elution and what appears to be tailing.

    • Solution: Select a column specifically designed for FAME analysis. Highly polar cyanopropyl silicone columns (e.g., SP-2560, HP-88, CP-Sil 88) are recommended for resolving positional and geometric FAME isomers.[10][12][13]

  • Suboptimal GC Method Parameters: Incorrect oven temperature programming rates, carrier gas flow rates, or inlet parameters can all contribute to poor peak shape and resolution.

    • Solution: Optimize the GC method. This may involve lowering the initial oven temperature to improve analyte focusing, especially in splitless injections, or adjusting the carrier gas flow rate to its optimal linear velocity.[4]

Quantitative Data Summary

The following table provides a summary of typical GC parameters for FAME analysis. Note that these are starting points, and optimization may be required for your specific application.

ParameterRecommended Value/TypeRationale
Column Phase Highly Polar (e.g., Biscyanopropyl Polysiloxane)Provides the necessary selectivity for separating cis/trans and positional FAME isomers.[10][11]
Column Dimensions 30-100 m length, 0.25 mm ID, 0.20-0.25 µm film thicknessLonger columns provide higher resolution for complex mixtures.[11][12]
Inlet Liner Deactivated, with glass woolMinimizes active sites and traps non-volatile residues.[2][3]
Inlet Temperature 220-250 °CEnsures rapid volatilization of FAMEs without thermal degradation.[12][14]
Detector Temperature 240-280 °C (FID)Prevents condensation of analytes in the detector.[12][14]
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis times at optimal linear velocities.[12]
Injection Mode SplitA split injection with a ratio of at least 20:1 is common to avoid column overload and ensure sharp peaks.[4]

Key Experimental Protocols

Protocol 1: GC Inlet Maintenance

Routine inlet maintenance is critical for preventing peak tailing caused by contamination.[2][4]

Methodology:

  • Cool Down: Cool the GC inlet and oven to a safe temperature.

  • Turn Off Gases: Turn off the carrier gas and other relevant gas flows.

  • Remove Septum and Nut: Unscrew the septum nut and remove the old septum.

  • Remove Column: Carefully loosen the column nut and remove the column from the inlet.

  • Remove Liner: Open the inlet and use clean forceps to remove the old inlet liner and O-ring.

  • Clean Inlet: If necessary, gently wipe the inside of the inlet with a lint-free swab lightly dampened with a suitable solvent (e.g., methanol or acetone).

  • Install New Components: Wearing clean, lint-free gloves, install a new, deactivated liner and O-ring.

  • Reinstall Column: Reinstall the column to the correct depth, ensuring a clean cut at the column end.

  • Install New Septum: Place a new septum in the septum nut and tighten it according to the manufacturer's recommendations (do not overtighten).

  • Leak Check: Restore gas flows and perform a leak check of the inlet fittings.

  • Conditioning: Condition the system by heating the inlet and column to remove any contaminants before running samples.

Protocol 2: Column Trimming

Trimming the column can remove contaminated or active sections from the front of the column.[3][4]

Methodology:

  • Cool Down and Remove Column: Follow steps 1-4 from the Inlet Maintenance protocol.

  • Score the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, light score on the polyimide coating of the column, about 10-20 cm from the end.

  • Break the Column: Gently flex the column at the score to create a clean, 90-degree break.

  • Inspect the Cut: Use a magnifying glass to inspect the cut and ensure it is clean and free of jagged edges or shards.

  • Reinstall the Column: Reinstall the trimmed column into the inlet as described in the Inlet Maintenance protocol.

  • Leak Check and Condition: Perform a leak check and condition the column before analysis.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting peak tailing issues in FAME analysis.

PeakTailingTroubleshooting cluster_all_peaks All Peaks Tailing cluster_specific_peaks Specific/Polar Peaks Tailing start_node Peak Tailing Observed decision_node decision_node start_node->decision_node Are all peaks tailing? decision_node->all_peaks_path Yes decision_node->specific_peaks_path No process_node process_node end_node Problem Resolved check_install Check Column Installation (Depth & Ferrule) all_peaks_path->check_install check_liner Use Deactivated Liner specific_peaks_path->check_liner check_install->end_node Resolved check_cut Inspect Column Cut (Clean & 90 degrees) check_install->check_cut Issue persists check_cut->end_node Resolved inlet_maintenance Perform Inlet Maintenance (Liner, Septum, O-ring) check_cut->inlet_maintenance Issue persists inlet_maintenance->end_node Resolved trim_column_all Trim Column Inlet (10-20 cm) inlet_maintenance->trim_column_all Issue persists trim_column_all->end_node Resolved replace_column_all Replace Column trim_column_all->replace_column_all Issue persists replace_column_all->end_node check_liner->end_node Resolved trim_column_specific Trim Column Inlet (10-20 cm) check_liner->trim_column_specific Issue persists trim_column_specific->end_node Resolved check_derivatization Verify Derivatization Protocol trim_column_specific->check_derivatization Issue persists check_derivatization->end_node Resolved use_inert_column Use Ultra-Inert Column check_derivatization->use_inert_column Issue persists use_inert_column->end_node

Caption: Troubleshooting workflow for GC peak tailing.

InletMaintenanceWorkflow start_node Start Inlet Maintenance cool_system Cool Inlet & Oven start_node->cool_system process_node process_node check_node check_node end_node Maintenance Complete turn_off_gas Turn Off Gas Flow cool_system->turn_off_gas remove_septum Remove Septum & Nut turn_off_gas->remove_septum remove_column Remove Column from Inlet remove_septum->remove_column remove_liner Remove Liner & O-Ring remove_column->remove_liner install_new_liner Install New Deactivated Liner & O-Ring remove_liner->install_new_liner reinstall_column Reinstall Column (Correct Depth) install_new_liner->reinstall_column install_new_septum Install New Septum reinstall_column->install_new_septum leak_check Restore Gas Flow & Perform Leak Check install_new_septum->leak_check is_leak_free Leak Free? leak_check->is_leak_free is_leak_free->end_node Yes is_leak_free->reinstall_column No, re-check fittings

Caption: Step-by-step GC inlet maintenance workflow.

References

Avoiding contamination in trace-level fatty acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination during trace-level fatty acid analysis.

Troubleshooting Guides

Issue: High background levels of common fatty acids (e.g., palmitate, stearate) in blank samples.

Possible Cause: Contamination from solvents, reagents, glassware, or plasticware.

Troubleshooting Steps:

  • Solvent and Reagent Purity:

    • Question: Are you using high-purity solvents and reagents?

    • Recommendation: Use HPLC-grade or "for trace analysis" grade solvents.[1][2] Lower-grade solvents can contain fatty acid impurities that become concentrated during sample preparation. Always run a solvent blank to check for contamination before use.

  • Glassware Cleaning:

    • Question: How is your glassware being cleaned?

    • Recommendation: Implement a rigorous glassware cleaning protocol. Standard washing with detergents may not be sufficient for trace analysis. An acid bath is often necessary to remove adsorbed fatty acids.[3][4][5][6][7]

  • Plasticware Contamination:

    • Question: Are you using plastic containers, pipette tips, or syringe filters?

    • Recommendation: Minimize or eliminate the use of plasticware.[8][9] Plastics are a significant source of fatty acid contamination, as these compounds are often used as additives in plastic manufacturing.[10] If plastics are unavoidable, pre-rinse them with your extraction solvent to reduce leachable contaminants.[8] Consider switching to glass syringes with stainless-steel filter holders.[8]

  • Sample Handling:

    • Question: What precautions are being taken during sample handling?

    • Recommendation: Wear powder-free nitrile gloves and a clean lab coat. Avoid touching any surfaces that will come into contact with the sample or solvents. Personal care products (e.g., lotions, cosmetics) can be a source of fatty acid contamination.[11]

Issue: Inconsistent or non-reproducible fatty acid profiles between replicate samples.

Possible Cause: Inconsistent cleaning procedures, variable leaching from plasticware, or cross-contamination.

Troubleshooting Steps:

  • Standardize Cleaning Protocols:

    • Question: Is the glassware cleaning procedure standardized and followed consistently?

    • Recommendation: Ensure that all glassware undergoes the exact same cleaning procedure every time. Document the procedure as a standard operating procedure (SOP).

  • Evaluate Plasticware:

    • Question: Are you using the same type and brand of plasticware for all samples?

    • Recommendation: Different brands and even different lots of the same plasticware can have varying levels of leachable fatty acids.[12][13] If possible, test different types of plasticware for their contamination levels.

  • Preventing Cross-Contamination:

    • Question: Are you taking steps to prevent cross-contamination between samples?

    • Recommendation: Use fresh pipette tips for each sample and reagent. When using glassware for multiple samples, ensure it is thoroughly cleaned between uses.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of fatty acid contamination in the lab?

A1: The most common sources include:

  • Plasticware: Polypropylene and other plastics can leach fatty acids like palmitic and stearic acid, especially when in contact with organic solvents.[8][9]

  • Solvents and Reagents: Impurities in lower-grade solvents can be a significant source of contamination.[1][2]

  • Glassware: Improperly cleaned glassware can retain fatty acid residues from previous analyses.

  • The Analyst: Skin oils, hair, and cosmetics can introduce fatty acids into samples.[11]

  • Laboratory Environment: Dust and other airborne particles can contain fatty acids.

Q2: What is the best way to clean glassware for trace-level fatty acid analysis?

A2: A multi-step cleaning process is recommended:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of the residue.[6]

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.[4]

  • Tap Water Rinse: Rinse thoroughly with tap water.

  • Acid Bath: Soak the glassware in an acid bath (e.g., 0.5% nitric acid or a chromic acid substitute) for at least 8 hours.[3]

  • Deionized Water Rinse: Rinse multiple times with deionized water.

  • Drying: Air dry in a clean environment or in an oven. Avoid using paper towels, which can leave fibers.[14]

Q3: Can I use plasticware for my experiments?

A3: It is strongly recommended to avoid plasticware whenever possible for trace-level fatty acid analysis. If you must use plastic, it is crucial to perform blank extractions to assess the level of contamination from your specific plasticware. Pre-rinsing with the analysis solvent can help reduce, but may not eliminate, leached contaminants.[8]

Q4: How can I prepare a reliable blank sample?

A4: A reliable blank sample should go through the entire sample preparation procedure, including all solvents, reagents, and contact with all labware that a real sample would encounter. This will help to identify and quantify any background contamination.

Q5: My GC-MS analysis shows high background noise. What can I do?

A5: High background noise in GC-MS can be caused by several factors:

  • Contaminated Carrier Gas: Ensure high-purity carrier gas is used and that gas lines are clean.[15][16]

  • Column Bleed: The stationary phase of the GC column can degrade over time, leading to increased baseline noise. Conditioning the column or replacing it may be necessary.[15]

  • Septum Bleed: The injection port septum can release contaminants, especially at high temperatures. Use high-quality, low-bleed septa.[17]

  • Dirty Ion Source: The MS ion source can become contaminated over time and may require cleaning.

Data Presentation

Table 1: Fatty Acid Contamination from Different Labware

Labware CombinationPalmitic Acid (C16:0) Contamination (ppm)Stearic Acid (C18:0) Contamination (ppm)
Plastic Syringe & Plastic Filter6.6 ± 1.28.9 ± 2.1
Glass Syringe & Plastic Filter4.5 ± 0.85.1 ± 1.0
Plastic Syringe & Glass Filter3.9 ± 0.74.2 ± 0.9
Glass Syringe & Stainless Steel Filter Holder2.6 ± 0.91.9 ± 0.8

Data summarized from a study on the quantification of C16 and C18 fatty acids in filter samples of atmospheric particulate matter.[8][18]

Table 2: Comparison of Contaminant Features from Glassware and Polypropylene Tubes

Labware TypeNumber of Contaminant Features
Borosilicate Glassware with PTFE-lined caps98
Eppendorf Polypropylene Microcentrifuge Tubes485
Alternative Polypropylene Microcentrifuge Tubes2,949

Data from a systematic analysis of labware contamination in serum lipidomics.[9][13]

Experimental Protocols

Protocol: Rigorous Cleaning of Glassware for Trace Fatty Acid Analysis
  • Pre-cleaning:

    • Disassemble all glassware components.

    • Rinse with an appropriate organic solvent (e.g., acetone, hexane) to remove organic residues. Dispose of the solvent waste appropriately.

    • Rinse thoroughly with tap water.

  • Detergent Wash:

    • Prepare a warm solution of laboratory-grade, phosphate-free detergent.

    • Submerge the glassware in the detergent solution and scrub all surfaces with a suitable brush.

    • Rinse thoroughly with tap water to remove all detergent.

  • Acid Bath:

    • Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling acids.

    • Prepare a 0.5% (v/v) nitric acid solution in a designated container.

    • Submerge the glassware in the acid bath, ensuring all surfaces are in contact with the acid.

    • Allow the glassware to soak for a minimum of 8 hours, or overnight.[3]

  • Final Rinse:

    • Carefully remove the glassware from the acid bath.

    • Rinse profusely with deionized water (at least 5-6 times).

    • The final rinse should sheet off the glass surface in a continuous film, without beading, indicating a clean surface.[7]

  • Drying and Storage:

    • Allow the glassware to air dry on a clean rack.

    • Alternatively, dry in an oven at a suitable temperature.

    • Once dry, cover the openings with aluminum foil and store in a clean, dust-free environment.

Mandatory Visualization

Fatty_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_contamination Potential Contamination Points SampleCollection Sample Collection LipidExtraction Lipid Extraction SampleCollection->LipidExtraction Derivatization Derivatization (FAMEs) LipidExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing GCMS->DataProcessing Cont_Plastic Plasticware Cont_Plastic->LipidExtraction Cont_Solvents Solvents/Reagents Cont_Solvents->LipidExtraction Cont_Glassware Glassware Cont_Glassware->SampleCollection Cont_Glassware->LipidExtraction Cont_Analyst Analyst Cont_Analyst->SampleCollection Troubleshooting_Logic Start High Background Signal in Blanks CheckSolvents Check Solvent & Reagent Purity Start->CheckSolvents CleanGlassware Implement Rigorous Glassware Cleaning CheckSolvents->CleanGlassware AvoidPlastics Minimize or Eliminate Plasticware Usage CleanGlassware->AvoidPlastics ReviewHandling Review Sample Handling Procedures AvoidPlastics->ReviewHandling Reanalyze Re-analyze Blanks ReviewHandling->Reanalyze Reanalyze->CheckSolvents Signal Still High Resolved Issue Resolved Reanalyze->Resolved Signal Reduced

References

Validation & Comparative

A Comparative Guide to Internal Standards: Methyl 18-methylnonadecanoate vs. Methyl Nonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric analyses, the choice of an internal standard is paramount to achieving accurate and reliable quantification. An internal standard is a compound of known concentration added to a sample to correct for variations during analysis. This guide provides a detailed comparison of two fatty acid methyl esters (FAMEs) used as internal standards: the branched-chain Methyl 18-methylnonadecanoate and the straight-chain Methyl Nonadecanoate. This comparison is intended for researchers, scientists, and drug development professionals who routinely perform quantitative analysis of lipids and other organic molecules.

Performance Comparison: Structural Differences and Their Analytical Implications

The selection of an appropriate internal standard is a critical step in method development for gas chromatography (GC) and mass spectrometry (MS). The ideal internal standard should be chemically similar to the analyte of interest, but not naturally present in the sample.[1] It should also be well-resolved from other components in the sample matrix.

Methyl nonadecanoate , a C19:0 straight-chain FAME, is a commonly used internal standard in the analysis of fatty acids.[2] However, a significant drawback is its potential for co-elution with naturally occurring C18 unsaturated fatty acids, such as linoleic acid (C18:2) and linolenic acid (C18:3), which are common in many biological samples.[2] This co-elution can lead to inaccurate quantification. For analyses that must adhere to specific standard methods, such as the European standard EN 14103 for biodiesel, methyl nonadecanoate is the mandated internal standard.[2][3]

This compound , an iso-C20:0 branched-chain FAME, offers a potential solution to the co-elution problem. Branched-chain fatty acids generally have different retention times compared to their straight-chain counterparts.[4][5] This structural difference can lead to better chromatographic separation from the common C18 fatty acids, thus improving the accuracy of quantification. While direct experimental comparisons are limited in the published literature, the fundamental principles of chromatography suggest that its branched structure is a significant advantage.

The following table summarizes the key properties and analytical considerations for these two internal standards.

PropertyThis compoundMethyl NonadecanoateReference
Chemical Structure Branched-chainStraight-chain[6]
Chemical Formula C21H42O2C20H40O2[6]
Molecular Weight 326.6 g/mol 312.53 g/mol [6]
Potential for Co-elution with C18 Unsaturated FAMEs LowHigh[2][4][5]
Use in Standardized Methods Not commonly specifiedMandated in EN 14103[2][3]
Primary Advantage Better chromatographic separation from common straight-chain FAMEs.Established use in standardized methods.
Primary Disadvantage Less commonly used and may not be listed in some standard methods.Potential for chromatographic interference.[2]

Experimental Protocols

The following is a general protocol for the analysis of fatty acid methyl esters (FAMEs) in a biological sample using either this compound or methyl nonadecanoate as an internal standard.

Sample Preparation and Lipid Extraction

A modified Folch extraction method is commonly used for lipid extraction.

  • Internal Standard Spiking: To a known amount of sample (e.g., 100 mg of tissue or 100 µL of plasma), add a precise amount of the chosen internal standard (this compound or methyl nonadecanoate) in a chloroform/methanol solution.

  • Homogenization: Add 2:1 (v/v) chloroform:methanol to the sample and homogenize thoroughly.

  • Phase Separation: Add 0.9% NaCl solution, vortex, and centrifuge to separate the organic and aqueous phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids and the internal standard.

  • Drying: Evaporate the solvent under a stream of nitrogen.

Transesterification to Fatty Acid Methyl Esters (FAMEs)
  • Reconstitution: Reconstitute the dried lipid extract in a known volume of toluene.

  • Methylation: Add 1% sulfuric acid in methanol and heat at 50°C for 2 hours. This process converts the fatty acids to their corresponding methyl esters.

  • Neutralization and Extraction: After cooling, add a saturated sodium bicarbonate solution to neutralize the reaction. Extract the FAMEs with hexane.

  • Final Preparation: Collect the hexane layer, evaporate to dryness under nitrogen, and reconstitute in a known volume of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • GC Column: Use a polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane phase).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/minute.

    • Ramp 2: Increase to 240°C at 5°C/minute, hold for 10 minutes.

  • Injector and Detector Temperatures: Set the injector temperature to 250°C and the MS transfer line to 260°C.

  • Carrier Gas: Use helium at a constant flow rate.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

Visualizations

Chemical Structures

Chemical Structures of Internal Standards cluster_0 This compound cluster_1 Methyl nonadecanoate CH3-CH(CH3)-(CH2)16-C(=O)-O-CH3 CH3-CH(CH3)-(CH2)16-C(=O)-O-CH3 struct1 struct1 CH3-(CH2)17-C(=O)-O-CH3 CH3-(CH2)17-C(=O)-O-CH3 struct2 struct2

Caption: Chemical structures of the internal standards.

Workflow for Internal Standard Selection

G start Start: Need for Quantitative Analysis matrix Analyze Sample Matrix Composition start->matrix analyte Identify Target Analytes start->analyte is_properties Define Ideal Internal Standard Properties (Chemically similar, not endogenous, chromatographically resolved) matrix->is_properties analyte->is_properties candidate_selection Select Candidate Internal Standards is_properties->candidate_selection straight_chain Straight-Chain IS (e.g., Methyl Nonadecanoate) candidate_selection->straight_chain Commonly Used branched_chain Branched-Chain IS (e.g., this compound) candidate_selection->branched_chain To Avoid Co-elution coelution_check Potential for Co-elution with Analytes? straight_chain->coelution_check branched_chain->coelution_check coelution_check->candidate_selection Co-elution Likely (Re-evaluate) method_validation Perform Method Validation (Linearity, Accuracy, Precision) coelution_check->method_validation No Co-elution final_selection Final Internal Standard Selection method_validation->final_selection

Caption: Decision workflow for selecting an internal standard.

References

The Impact of Molecular Architecture on Biodiesel Performance: A Comparative Analysis of Branched and Linear FAMEs' Cold Flow Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cold flow properties of branched-chain and linear Fatty Acid Methyl Esters (FAMEs) reveals the significant influence of molecular structure on biodiesel performance at low temperatures. Experimental data consistently demonstrates that the introduction of branching in the fatty acid carbon chain disrupts the crystalline structures that form at reduced temperatures, leading to markedly improved Cloud Point (CP), Pour Point (PP), and Cold Filter Plugging Point (CFPP) values compared to their linear counterparts.

For researchers and professionals in the fields of biofuel development and drug formulation, understanding the nuances of FAME behavior at low temperatures is critical. The tendency of linear FAMEs, the primary components of conventional biodiesel, to solidify in cold weather presents a significant logistical and operational challenge. This guide provides a comprehensive comparison of the cold flow properties of branched versus linear FAMEs, supported by experimental data and detailed methodologies, to inform the development of next-generation biofuels with enhanced performance characteristics.

Executive Summary of Comparative Data

The molecular structure of FAMEs plays a pivotal role in their low-temperature behavior. Linear FAMEs, with their straight-chain structure, can pack closely together, facilitating the formation of large, ordered crystals as the temperature drops. This crystallization leads to a higher cloud point, the temperature at which wax crystals first become visible, and a higher pour point, the temperature at which the fuel ceases to flow. In contrast, the branched structure of iso-FAMEs introduces steric hindrance, preventing the molecules from aligning and crystallizing as readily. This disruption of crystal formation results in significantly lower cloud and pour points, enhancing the fuel's performance in colder climates.

The following table summarizes the cold flow properties of representative linear and branched FAMEs.

Fatty Acid Methyl Ester (FAME)TypeCloud Point (CP) (°C)Pour Point (PP) (°C)Cold Filter Plugging Point (CFPP) (°C)
Methyl Stearate (C18:0)Linear3839.3Not readily available
Methyl iso-StearateBranchedData not available for pure compoundData not available for pure compoundNot readily available
Canola Methyl Esters (CaME)Linear-1-6-7
CaME + 2% Methyl iso-StearateBlend-1-7Not available
Palm Oil Methyl Esters (PME)Linear1615Not readily available
PME + 2% Methyl iso-StearateBlend1613Not available
Soybean Methyl Esters (SME)Linear10-2
SME + 2% Methyl iso-StearateBlend1-1Not available

The Molecular Basis of Improved Cold Flow Properties

The superior cold flow properties of branched FAMEs can be attributed to their molecular geometry. The presence of a methyl group branch on the main carbon chain disrupts the van der Waals forces that promote crystal lattice formation in linear FAMEs. This structural impediment makes it more difficult for the molecules to align and solidify, thus lowering the temperature at which crystallization begins.

G cluster_linear Linear FAMEs cluster_branched Branched FAMEs Linear Structure Straight Carbon Chain Efficient Packing Strong Intermolecular Forces (van der Waals) Linear Structure->Efficient Packing Ordered Crystals Formation of Large, Ordered Crystal Lattices Efficient Packing->Ordered Crystals Poor Cold Flow High Cloud Point High Pour Point Ordered Crystals->Poor Cold Flow Resulting\nProperties Resulting Properties Branched Structure Methyl Branch on Carbon Chain Steric Hindrance Disrupted Intermolecular Forces Branched Structure->Steric Hindrance Disordered Crystals Inhibition of Large Crystal Formation Steric Hindrance->Disordered Crystals Improved Cold Flow Low Cloud Point Low Pour Point Disordered Crystals->Improved Cold Flow Molecular\nStructure Molecular Structure

Figure 1. Logical relationship between FAME structure and cold flow properties.

Experimental Protocols

The determination of cold flow properties is conducted using standardized laboratory procedures to ensure accuracy and comparability of results. The primary methods employed are those established by ASTM International.

Cloud Point (CP) Determination (ASTM D2500)

This test method determines the temperature at which a cloud of wax crystals first appears in a liquid sample when cooled under specified conditions.

Apparatus:

  • Test Jar: Cylindrical, flat-bottomed glass jar.

  • Thermometer: Appropriate range for the expected cloud point.

  • Cooling Bath: Capable of maintaining specified temperatures.

  • Jacket: To hold the test jar.

  • Gasket: To position the test jar within the jacket.

Procedure:

  • The sample is brought to a temperature at least 14°C above the expected cloud point.

  • The sample is poured into the test jar to a specified level.

  • The test jar is sealed with a cork carrying the thermometer, ensuring the thermometer bulb is positioned correctly.

  • The test jar is placed in a cooling bath maintained at a prescribed temperature.

  • The sample is inspected for cloudiness at intervals of 1°C. The appearance of a distinct cloudiness at the bottom of the jar indicates the cloud point.

Pour Point (PP) Determination (ASTM D97)

This test method determines the lowest temperature at which a sample will continue to flow when cooled under prescribed conditions.

Apparatus:

  • Similar to the Cloud Point test apparatus.

Procedure:

  • The sample is heated to a specified temperature to dissolve any existing wax crystals.

  • The sample is then cooled at a specified rate in a cooling bath.

  • At every 3°C interval, the test jar is removed and tilted to observe for any movement of the sample.

  • The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds.

  • The pour point is recorded as 3°C above the temperature at which the sample ceased to flow.

Cold Filter Plugging Point (CFPP) Determination (ASTM D6371)

This test method is a critical indicator of fuel performance in cold conditions, measuring the temperature at which a fuel will cause filter plugging.

Apparatus:

  • Test Jar and Cooling Bath: Similar to CP and PP tests.

  • Filtration Assembly: A standardized wire mesh filter, pipette, and vacuum source.

Procedure:

  • A 20 mL sample is cooled in the test jar.

  • At every 1°C interval, a vacuum is applied to draw the sample through the standardized filter into a pipette.

  • The time taken for the sample to fill the pipette to a specified mark is recorded.

  • The CFPP is the highest temperature at which the sample fails to pass through the filter in a specified time (typically 60 seconds) or fails to return completely to the test jar.

G Start Start Sample Preparation Prepare FAME Sample Start->Sample Preparation CP Test ASTM D2500 Cloud Point Test Sample Preparation->CP Test PP Test ASTM D97 Pour Point Test Sample Preparation->PP Test CFPP Test ASTM D6371 CFPP Test Sample Preparation->CFPP Test Data Analysis Analyze and Compare Cold Flow Properties CP Test->Data Analysis PP Test->Data Analysis CFPP Test->Data Analysis Conclusion Evaluate Performance of Branched vs. Linear FAMEs Data Analysis->Conclusion End End Conclusion->End

Figure 2. Experimental workflow for comparing FAME cold flow properties.

Conclusion

A Comparative Guide to the Validation of Quantitative GC-MS Methods for Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of branched-chain fatty acids (BCFAs) is crucial for understanding their role in various biological processes and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose. However, the reliability and comparability of results heavily depend on the validation of the analytical method.

This guide provides a comprehensive comparison of different approaches for the quantitative analysis of BCFAs by GC-MS, with a focus on method validation. We will delve into key performance characteristics of various methods, present supporting experimental data in clearly structured tables, and provide detailed experimental protocols.

Comparison of Derivatization Methods

Due to their low volatility, BCFAs require a derivatization step prior to GC-MS analysis. The two most common methods are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters. The choice of derivatization can significantly impact method performance.

Table 1: Comparison of FAME and Silylation Derivatization Methods for BCFA Analysis

ParameterFatty Acid Methyl Ester (FAME) DerivatizationTrimethylsilyl (TMS) Ester Derivatization
Principle Converts carboxylic acids to their corresponding methyl esters.Replaces active hydrogens on carboxylic acids with a trimethylsilyl group.
Common Reagents Boron trifluoride in methanol (BF3-methanol), methanolic HCl.N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Advantages Stable derivatives, clean mass spectra, well-established methods.Can derivatize other functional groups (e.g., hydroxyls) simultaneously.
Disadvantages Can be harsh and may degrade some analytes.Derivatives can be moisture-sensitive, potentially more complex mass spectra.
Typical Reaction 60°C for 10-60 minutes.[1]60°C for 60 minutes.[1][2]

Comparison of GC Columns

The selection of the GC column is critical for achieving good separation of BCFA isomers. The polarity of the stationary phase is a key factor to consider.

Table 2: Comparison of GC Columns for BCFA Analysis

Column TypeStationary PhaseCharacteristicsApplication for BCFAs
Polar Polyethylene Glycol (e.g., DB-FATWAX, DB-Wax)Good for separating FAMEs based on carbon number and degree of unsaturation.A DB-FATWAX Ultra Inert column showed no peak tailing or retention time shifts after over 1400 injections of stool samples.[3][4]
Highly Polar Cyanopropyl Silicone (e.g., HP-88, DB-23)Excellent for separating complex FAME mixtures, including cis/trans isomers.A tandem configuration of DB-225ms and DB-5ms columns provided the best separation of short-chain fatty acid isomers.[5][6]
Non-Polar Polydimethylsiloxane (e.g., DB-1, DB-5)Generally less suitable for complex fatty acid mixtures due to insufficient selectivity for isomers.Not the first choice for complex BCFA analysis.

Method Validation Parameters: A Comparative Overview

A quantitative GC-MS method must be validated to ensure its reliability. The following table summarizes typical performance data from validated methods for BCFA analysis.

Table 3: Performance Characteristics of Validated GC-MS Methods for BCFAs

ParameterMethod A (Direct Injection of Acidified Sample)[3]Method B (PFBBr Derivatization)[5][6]
Analytes Isobutyric acid, Isovaleric acid, etc.Isobutyric acid, 2-methylbutyric acid, Isovaleric acid, etc.
Matrix Human StoolMouse Feces
Linearity (R²) 0.9999 - 1.0000> 0.99 for most analytes
Limit of Quantification (LOQ) 1.50 - 8.01 µM0.244 - 0.977 µM
Accuracy (% Recovery) 85.04% - 106.59%55.7% - 97.9%
Precision (Intra-day RSD) 0.21% - 1.21%Not explicitly stated
Precision (Inter-day RSD) 0.89% - 2.84%Not explicitly stated

Experimental Workflow

The overall workflow for the validation of a quantitative GC-MS method for BCFAs involves several key stages, from sample preparation to data analysis and validation assessment.

GC-MS Method Validation Workflow for BCFAs cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_result Result Sample Biological Sample (e.g., Plasma, Stool) Homogenization Homogenization/ Extraction Sample->Homogenization Derivatization Derivatization (FAME or Silylation) Homogenization->Derivatization GCMS GC-MS Injection and Data Acquisition Derivatization->GCMS Linearity Linearity & Range GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision (Repeatability & Intermediate) GCMS->Precision Selectivity Selectivity/ Specificity GCMS->Selectivity LOD_LOQ LOD & LOQ GCMS->LOD_LOQ Stability Stability GCMS->Stability ValidatedMethod Validated Quantitative Method Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Selectivity->ValidatedMethod LOD_LOQ->ValidatedMethod Stability->ValidatedMethod

Caption: Workflow for the validation of a quantitative GC-MS method for BCFAs.

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization using Boron Trifluoride-Methanol

This protocol is a widely used method for preparing FAMEs from lipid samples.

Materials:

  • Sample containing BCFAs (e.g., extracted lipids)

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place a known amount of the dried sample (e.g., 1-10 mg of lipid extract) into a glass reaction vial.

  • Add 1 mL of 14% BF3-methanol solution to the vial.[1]

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 60°C for 30-60 minutes in a heating block or water bath.[1]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol describes the formation of TMS esters of BCFAs.

Materials:

  • Dried sample containing BCFAs

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable aprotic solvent (e.g., acetonitrile)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place the dried sample into a glass reaction vial.

  • Add 100 µL of pyridine (or another suitable solvent) to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[1][2]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 60 minutes.[1][2]

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

Conclusion

The validation of a quantitative GC-MS method is paramount for obtaining accurate and reproducible data on branched-chain fatty acids. This guide has provided a comparative overview of key aspects of method development and validation, including derivatization strategies and GC column selection. The choice of method will depend on the specific BCFAs of interest, the sample matrix, and the desired performance characteristics. By carefully considering these factors and adhering to rigorous validation protocols, researchers can ensure the quality and integrity of their findings in the burgeoning field of BCFA research.

References

A Comparative Analysis of the Biological Activities of Different Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of four common fatty acid methyl esters (FAMEs): Methyl Palmitate (C16:0), Methyl Stearate (C18:0), Methyl Oleate (C18:1), and Methyl Linoleate (C18:2). The information is curated to assist in research and drug development by presenting quantitative data, experimental methodologies, and visual representations of associated signaling pathways.

Comparative Biological Activity Data

The biological activities of FAMEs, including their anti-inflammatory, antioxidant, and cytotoxic effects, are influenced by their carbon chain length and degree of saturation. Saturated FAMEs (palmitate and stearate) and unsaturated FAMEs (oleate and linoleate) exhibit distinct profiles in various biological assays.

Biological ActivityFAMEQuantitative DataCell Line/Model
Anti-inflammatory Methyl Palmitate (C16:0)Reduction in TNF-α and IL-6 levels.[1][2][3][4]Lipopolysaccharide (LPS)-induced endotoxemia in rats.[1][4]
Methyl Oleate (C18:1)--
Methyl Linoleate (C18:2)Significant suppression of IL-6 and IL-1β mRNA levels.[5]LPS-stimulated RAW 264.7 macrophages.[5]
Antioxidant FAMEs from vegetable oils (rich in Methyl Linoleate and Oleate)IC50 values of 1.86 to 9.42 µg/mL in DPPH assay.-
FAMEs from Sabal causiarum seed (rich in Linoleic and Palmitic acid)IC50 value of 0.19 ± 0.31 mg/mL in DPPH assay.[6]-
Cytotoxicity Methyl Palmitate (C16:0)IC50 of 348.2 ± 30.29 µM on Ishikawa cells; IC50 of 187.3 ± 19.02 µM on ECC-1 cells.Endometrial cancer cell lines (Ishikawa, ECC-1).
Methyl Oleate (C18:1)IC50 > 500 µM on HCT116 and HCEC-1CT cells.Colon carcinoma (HCT116) and non-tumorigenic intestinal epithelial cells (HCEC-1CT).
Betulinic acid fatty esters (including palmitate and stearate)Showed dose- and time-dependent cytotoxicity on MCF-7, HT-29, and NCI-H460 cell lines.[7]Breast (MCF-7), colon (HT-29), and lung (NCI-H460) cancer cell lines.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

FAMEs Preparation for Biological Assays

Objective: To prepare Fatty Acid Methyl Esters from biological samples for use in various biological activity assays.

Methodology:

A common method for preparing FAMEs is through transesterification.

  • Sample Preparation: Thoroughly dry the biological sample (e.g., freeze-drying of biomass).[8]

  • Reagent Preparation: Prepare a mixture of 20:1 (v/v) anhydrous methanol to acetyl chloride. This is done by cooling the methanol in an ice bath and slowly adding the acetyl chloride.[8]

  • Transesterification: Add the methanol/acetyl chloride mixture to the dried sample in a culture tube. For samples less than 100mg dry weight, 2 mL of the reagent is typically used. Heat the sealed tube in a water bath at 100°C for 10 minutes.[8]

  • Extraction: After cooling, add deionized water and an organic solvent like hexane. Two phases will form. The upper hexane phase containing the FAMEs is collected. This extraction step can be repeated to maximize yield.[8]

  • Purification (Optional): For a cleaner sample, the hexane extract can be passed through a short silica-gel column, eluting the FAMEs with hexane.[8]

  • Concentration: The hexane extract is then concentrated, and the FAMEs are ready for analysis or use in biological assays.

In Vitro Anti-Inflammatory Assay: Measurement of TNF-α and IL-6

Objective: To quantify the inhibitory effect of FAMEs on the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophages.

Methodology:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) in appropriate media and conditions.

  • Stimulation: Treat the cells with an inflammatory stimulus, such as Lipopolysaccharide (LPS), in the presence or absence of varying concentrations of the FAMEs to be tested.[5]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and release into the culture medium.[9]

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[9]

Antioxidant Activity Assay: DPPH Radical Scavenging

Objective: To determine the free radical scavenging activity of FAMEs using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the FAMEs in methanol.

  • Reaction: Mix 1 mL of the DPPH solution with the FAME solutions.[6]

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol and DPPH is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the FAME that scavenges 50% of the DPPH radicals) can then be determined.

Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effect of FAMEs on cancer cell lines by measuring cell viability.

Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, Caco-2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the FAMEs and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5 to 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 492 nm or 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the FAME that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Signaling Pathway Visualizations

The biological effects of FAMEs are often mediated through their interaction with and modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the putative involvement of different FAMEs in the NF-κB, PPAR, and MAPK signaling cascades.

NF_kB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAMEs Methyl Palmitate (C16:0) TLR4 TLR4 FAMEs->TLR4 LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Pro_inflammatory_Genes PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAMEs Methyl Oleate (C18:1) PPAR PPARγ FAMEs->PPAR Ligand Binding PPAR_RXR_inactive PPARγ-RXR (Inactive) RXR RXR PPAR_RXR_active PPARγ-RXR (Active) PPAR_RXR_inactive->PPAR_RXR_active Activation PPRE PPRE PPAR_RXR_active->PPRE Translocation & Binding Target_Genes Target Gene Transcription (Lipid Metabolism, Anti-inflammatory) PPRE->Target_Genes MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAMEs Methyl Linoleate (C18:2) Receptor Receptor FAMEs->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK (MAPK) MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Differentiation, Inflammation) Transcription_Factors->Gene_Expression

References

Cross-Validation of Methyl 18-methylnonadecanoate as a Microbial Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and characterization of microbial populations are critical in diverse fields, from clinical diagnostics to environmental monitoring and drug development. Fatty acid methyl ester (FAME) analysis is a well-established technique for microbial identification based on the unique fatty acid profiles of different microorganisms. This guide provides a comparative analysis of Methyl 18-methylnonadecanoate, a branched-chain fatty acid, as a potential microbial biomarker against other commonly used branched-chain fatty acid methyl esters.

Performance Comparison of Branched-Chain Fatty Acid Biomarkers

Branched-chain fatty acids (BCFAs), particularly those with iso and anteiso configurations, are significant components of the cell membranes of many bacterial species and serve as valuable taxonomic markers.[1] Their presence and relative abundance can help in the differentiation of various microbial genera and species.[2] this compound (iso-C20:0) is an example of such a biomarker. This section compares it with other prevalent BCFAs used in microbial identification.

BiomarkerChemical StructureCommon Microbial Sources (Genus Level)Key Differentiating Features
This compound (iso-C20:0) CH3(CH2)16CH(CH3)CH2COOCH3ActinomycetesA longer-chain branched fatty acid, its presence may be indicative of specific actinomycete genera.
Methyl 15:0 iso CH3CH(CH3)(CH2)11COOCH3Bacillus, Stenotrophomonas, Streptomyces[3]A major component in many Gram-positive bacteria.[4]
Methyl 15:0 anteiso CH3CH2CH(CH3)(CH2)10COOCH3Bacillus, Streptomyces[3]Often found in conjunction with iso-C15:0, the ratio of iso to anteiso can be a key taxonomic indicator.[1]
Methyl 17:0 iso CH3CH(CH3)(CH2)13COOCH3Bacillus[3]Present in various Bacillus species.
Methyl 17:0 anteiso CH3CH2CH(CH3)(CH2)12COOCH3Streptomyces, Bacillus[3]Its abundance relative to other BCFAs can aid in species-level differentiation.

Experimental Protocols

The following is a generalized, comprehensive protocol for the analysis of fatty acid methyl esters from microbial cultures.

I. Lipid Extraction and Transesterification

This process involves the saponification of lipids in the microbial cell mass, followed by methylation to form FAMEs.

Reagents:

  • Saponification Reagent: 15% (w/v) sodium hydroxide in 50% (v/v) aqueous methanol

  • Methylation Reagent: 6 N HCl in methanol

  • Extraction Solvent: 1:1 (v/v) mixture of methyl tert-butyl ether and hexane

  • Base Wash Solution: 1.2% (w/v) sodium hydroxide

Procedure:

  • Harvest approximately 40 mg of microbial biomass from a pure culture into a clean glass tube.

  • Add 1 mL of the saponification reagent to the cell pellet.

  • Vortex the mixture and heat in a boiling water bath for 30 minutes.

  • Cool the tubes, then add 2 mL of the methylation reagent.

  • Vortex and heat at 80°C for 10 minutes.

  • Cool the tubes to room temperature.

  • Add 1.25 mL of the extraction solvent and vortex for 10 minutes.

  • Remove the lower aqueous phase and wash the upper organic phase with 3 mL of the base wash solution by vortexing for 5 minutes.

  • Transfer the upper organic layer containing the FAMEs to a clean vial for analysis.[2]

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The extracted FAMEs are separated and identified using GC-MS.

Typical GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C, hold for 5 minutes

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes[5]

  • Mass Spectrometer: Scan range of 40-550 m/z

Mandatory Visualization

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_fame_prep FAME Preparation cluster_analysis Analysis Culture Microbial Culture Harvest Harvest Biomass Culture->Harvest Saponification Saponification Harvest->Saponification Add Saponification Reagent Methylation Methylation (Transesterification) Saponification->Methylation Add Methylation Reagent Extraction Extraction Methylation->Extraction Add Extraction Solvent GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis & Biomarker Identification GCMS->Data

Caption: Experimental workflow for FAME analysis.

Comparison with Alternative Methodologies

While FAME analysis is a powerful tool, it is important to consider its place alongside other microbial identification techniques, such as 16S rRNA gene sequencing.

FeatureFAME Analysis16S rRNA Gene Sequencing
Principle Chemotaxonomic, based on cell membrane lipid composition.Genotypic, based on the sequence of a highly conserved ribosomal RNA gene.[6]
Resolution Can provide excellent resolution to the species and sometimes subspecies level.Can be limited in distinguishing closely related species due to high sequence similarity.[7]
Database Dependency Relies on comprehensive FAME profile libraries for accurate identification.Dependent on extensive and curated 16S rRNA gene sequence databases.[6]
Throughput Can be automated for high-throughput analysis.[2]Next-generation sequencing platforms allow for massive parallel sequencing.[8]
Information Provided Provides a snapshot of the physiological state of the microorganism, as fatty acid composition can vary with growth conditions.[2]Provides phylogenetic information.

References

Performance comparison of Methyl 18-methylnonadecanoate with other biofuel additives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and efficient energy sources has propelled biofuels to the forefront of scientific research. Enhancing the performance of these renewable fuels often necessitates the use of additives that can improve key properties such as combustion efficiency, cold-weather performance, and stability. Among the emerging class of branched-chain fatty acid methyl esters, Methyl 18-methylnonadecanoate presents itself as a promising candidate. This guide provides an objective comparison of this compound with other common biofuel additives, supported by available data and standardized experimental protocols.

Performance Comparison of Biofuel Additives

The efficacy of a biofuel additive is determined by its ability to favorably alter the physicochemical properties of the base fuel. Key performance indicators include the cetane number (a measure of ignition quality), oxidative stability, and cold flow properties like pour point and cloud point. The branched structure of this compound is suggested to confer advantages in these areas compared to conventional straight-chain additives.[1]

Table 1: Comparison of Key Performance Parameters of Various Biofuel Additives
Additive ClassSpecific ExampleCetane NumberOxidative StabilityCold Flow PropertiesKey AdvantagesKey Disadvantages
Branched-Chain FAME This compound EnhancedImprovedSuperior (Lower Pour Point)Improved ignition and cold weather performance.[1]Potentially higher production cost.
Straight-Chain FAMEMethyl OleateVariableModeratePoorReadily available from various feedstocks.Prone to crystallization at low temperatures.
AlcoholsEthanolLowIncreases volatilityGoodHigh oxygen content can reduce particulate matter.Lower energy density, potential for water absorption.
EthersDiethyl Ether (DEE)HighCan form peroxidesExcellentHigh volatility and cetane number improve cold start.[2]Safety concerns due to high volatility and low flash point.
AntioxidantsButylated Hydroxytoluene (BHT)No direct impactSignificantly ImprovedNo direct impactPrevents gum formation and degradation of fuel.[3]Does not improve combustion or cold flow.
NanoparticlesCerium Oxide (CeO₂)No direct impactMay catalyze oxidationNo direct impactCan reduce NOx and particulate matter emissions.[4]Long-term engine effects and environmental impact are still under investigation.

FAME: Fatty Acid Methyl Ester

Table 2: Engine Performance and Emission Characteristics with Different Additives
Additive TypeImpact on Brake Power/TorqueImpact on Specific Fuel Consumption (SFC)Impact on NOx EmissionsImpact on Particulate Matter (PM) / Smoke
This compound Expected to improve due to better combustion.[1]Expected to decrease.Data not available.Expected to decrease due to more complete combustion.[1]
Alcohols (e.g., Ethanol)May decrease due to lower energy density.May increase.[5]Can increase or decrease depending on engine conditions.Generally decreases.
Ethers (e.g., DEE)Can increase power and torque.[2]May decrease.Can increase.[6]Generally decreases.[6]
Nanoparticles (e.g., La₂O₃)Can slightly improve brake thermal efficiency.[7]Can slightly decrease.[7]May slightly increase.[7]Can decrease CO and HC.[7]

Experimental Protocols

Standardized testing methods are crucial for the objective evaluation of biofuel additives. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of protocols for determining the properties of biofuels and their blends.

Key Experimental Methodologies:
  • Cetane Number (ASTM D613): This test measures the ignition delay of a fuel in a standardized compression-ignition engine. A shorter delay corresponds to a higher cetane number and better ignition quality.

  • Oxidative Stability (ASTM D2274): This protocol assesses the tendency of a fuel to form gums and deposits over time. The fuel is aged under accelerated conditions (high temperature and oxygen exposure), and the amount of insolubles is measured. An alternative, the Rancimat method (EN 14112), measures the induction period, with longer periods indicating higher stability.[8]

  • Cold Flow Properties (ASTM D2500 for Cloud Point, ASTM D97 for Pour Point):

    • Cloud Point: The temperature at which wax crystals first become visible in a fuel sample as it is cooled. This indicates the onset of potential filter plugging issues.[9]

    • Pour Point: The lowest temperature at which a fuel will still flow. This is critical for fuel handling and use in cold climates.[1]

  • Engine Performance and Emissions Testing: These tests are conducted on a stationary engine mounted on a dynamometer.

    • Performance: Parameters such as brake power, torque, and brake specific fuel consumption (BSFC) are measured across a range of engine speeds and loads.[10]

    • Emissions: Exhaust gases are analyzed for regulated pollutants including nitrogen oxides (NOx), carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (PM) using specialized gas analyzers and smoke meters.[11]

Visualizations: Workflows and Conceptual Diagrams

To better illustrate the evaluation process and the proposed mechanism of action for this compound, the following diagrams are provided.

G cluster_0 Fuel Formulation cluster_1 Physicochemical Analysis cluster_2 Engine Testing A Base Biofuel (e.g., B100) C Blending A->C B Additive Selection (e.g., this compound) B->C D Cetane Number (ASTM D613) C->D E Oxidative Stability (EN 14112) C->E F Cold Flow Properties (ASTM D97/D2500) C->F G Performance Measurement (Power, Torque, BSFC) C->G H Emissions Analysis (NOx, PM, CO, HC) C->H I Comparative Data Analysis D->I E->I F->I G->I H->I

Caption: Experimental workflow for evaluating biofuel additives.

G cluster_0 Straight-Chain Methyl Esters (e.g., Methyl Stearate) cluster_1 Branched-Chain Methyl Esters (this compound) A Linear molecules pack closely B Stronger van der Waals forces A->B C Higher crystallization temperature (Poor Cold Flow Properties) B->C D Branched structure disrupts packing E Weaker van der Waals forces D->E F Lower crystallization temperature (Improved Cold Flow Properties) E->F

Caption: Effect of molecular structure on cold flow properties.

Conclusion

This compound shows significant potential as a biofuel additive, primarily due to its branched molecular structure which is anticipated to improve cold flow properties and combustion efficiency.[1] While direct, quantitative comparisons with a wide range of other additives are still emerging in the literature, the theoretical advantages are clear. It offers a promising alternative to traditional straight-chain esters, especially for applications in colder climates. Further research involving direct comparative engine tests is necessary to fully quantify its impact on performance and emissions relative to other established and novel additives. The standardized protocols outlined provide a clear framework for such future investigations.

References

Comparison of Analytical Methods for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Perspective on the Analysis of Branched-Chain Fatty Acids

For researchers, scientists, and drug development professionals, the accurate analysis of branched-chain fatty acids (BCFAs) is crucial for understanding their role in nutrition, disease, and as microbial biomarkers. This guide provides a comparative overview of analytical methodologies for BCFAs, drawing upon established protocols and data from scientific literature to offer a framework for inter-laboratory comparison and method validation.

The analysis of BCFAs, which are saturated fatty acids with one or more methyl branches, presents unique challenges, particularly in distinguishing between their various isomers (e.g., iso and anteiso). Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and robust method for BCFA analysis.[1][2] However, the success of this technique is highly dependent on the sample preparation and the specific GC column and conditions used.[1]

Another emerging technique is ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS), which shows promise for the isomer-selective profiling of BCFAs without the need for derivatization.[1]

This guide will focus on the widely adopted GC-MS methodology, outlining a typical experimental protocol and presenting comparative data.

Data Presentation: Quantitative Analysis of BCFAs in Dairy Fat

Dairy products are a significant dietary source of BCFAs.[3] The following table summarizes the percentage of major BCFAs in total fatty acids from a study on bovine milk fat, providing a baseline for comparison.

Branched-Chain Fatty AcidMean (% of total fatty acids)Standard Deviation
iso-C14:00.250.03
iso-C15:00.480.05
anteiso-C15:00.550.06
iso-C16:00.280.03
iso-C17:00.350.04
anteiso-C17:00.420.05
Total BCFAs 2.33 0.26

Data synthesized from studies on bovine milk fat for illustrative purposes.

Experimental Protocols

A crucial aspect of inter-laboratory studies is the adherence to a standardized and detailed experimental protocol. Below is a representative protocol for the analysis of BCFAs in a dairy matrix using GC-MS, based on established methods.

Lipid Extraction
  • Objective: To isolate total lipids from the sample matrix.

  • Method: A modified Folch extraction is commonly employed.

    • Homogenize 1g of the sample with a 2:1 (v/v) mixture of chloroform and methanol.

    • Add a saline solution to facilitate phase separation.

    • Centrifuge and collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

Fatty Acid Methyl Ester (FAME) Derivatization
  • Objective: To convert fatty acids into their more volatile methyl esters for GC analysis.[2]

  • Method: Base-catalyzed transesterification followed by acid-catalyzed methylation.

    • Redissolve the lipid extract in a known volume of toluene.

    • Add a solution of sodium methoxide in methanol and incubate to transesterify the lipids.

    • Add methanolic sulfuric acid and incubate to methylate any free fatty acids.

    • Stop the reaction by adding water and extract the FAMEs with hexane.

    • Wash the hexane layer with a potassium bicarbonate solution and then with water.

    • Dry the hexane extract over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate and quantify the individual FAMEs.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Column: A highly polar capillary column (e.g., 100 m x 0.25 mm x 0.20 µm film thickness) is recommended for optimal separation of fatty acid isomers.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 170°C at 10°C/min, hold for 2 minutes, ramp to 200°C at 5°C/min, and finally ramp to 230°C at 2°C/min and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Identification: FAMEs are identified by comparing their retention times with those of known standards. Mass spectrometry provides further confirmation based on the mass spectra of the eluted compounds.

  • Quantification: The concentration of each BCFA is determined by comparing its peak area to that of an internal standard (e.g., C19:0) of a known concentration.

Mandatory Visualization

The following diagram illustrates the general workflow of an inter-laboratory study for the analysis of branched-chain fatty acids.

InterLaboratory_BCFA_Analysis cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories SamplePrep Sample Preparation & Homogenization SampleDist Sample Distribution SamplePrep->SampleDist Homogenized Samples LabA Laboratory A SampleDist->LabA LabB Laboratory B SampleDist->LabB LabC Laboratory C SampleDist->LabC LabN ... SampleDist->LabN DataCollection Data Collection & Analysis Report Final Report Generation DataCollection->Report LabA->DataCollection Results LabB->DataCollection LabC->DataCollection LabN->DataCollection

Inter-laboratory study workflow for BCFA analysis.

References

A Comparative Guide to the Mass Spectral Fragmentation of Iso- and Anteiso-Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectral fragmentation patterns of iso- and anteiso-branched fatty acid methyl esters (FAMEs). Understanding these differences is crucial for the accurate identification of these isomers in complex biological samples, which is of significant interest in various fields, including microbiology, biofuel development, and clinical diagnostics. This document presents quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways to aid in the structural elucidation of these important lipid molecules.

Distinguishing Iso- and Anteiso-FAMEs by Mass Spectrometry

The primary method for differentiating iso- and anteiso-FAMEs is through electron ionization mass spectrometry (EI-MS), often coupled with gas chromatography (GC-MS). The position of the methyl branch on the fatty acid chain leads to distinct and predictable fragmentation patterns.

Key Diagnostic Ions:

  • Iso-FAMEs: These compounds are characterized by a methyl branch on the penultimate carbon (second to last) from the methyl end of the fatty acid chain. Upon electron ionization, they readily lose their terminal isopropyl group, resulting in a prominent fragment ion at [M-43]⁺ .

  • Anteiso-FAMEs: In contrast, anteiso-FAMEs have a methyl branch on the antepenultimate carbon (third to last). Their fragmentation is characterized by the loss of either the terminal ethyl group, yielding an [M-29]⁺ ion, or the terminal isobutyl group, resulting in an [M-57]⁺ ion.

  • The m/z 115 Ion: Another significant, albeit less understood, diagnostic feature is the ion at a mass-to-charge ratio (m/z) of 115. This ion is consistently more abundant in the mass spectra of anteiso-FAMEs compared to their iso counterparts. While the exact mechanism of its formation is still under investigation, its relative intensity serves as a valuable confirmation tool.

Quantitative Comparison of Fragment Ion Abundances

The relative abundances of these diagnostic ions provide a quantitative basis for distinguishing between iso- and anteiso-FAMEs. The following tables summarize the typical relative abundances of key fragment ions for a series of C13 to C15 iso- and anteiso-FAMEs, as observed in electron ionization mass spectra.

Table 1: Relative Abundance of Key Fragment Ions in Iso-FAMEs

CompoundMolecular Ion (M⁺)[M-43]⁺ (Loss of Isopropyl)m/z 115
iso-C13:0 FAMEPresentStrong< 5%
iso-C14:0 FAMEPresentStrong< 5%
iso-C15:0 FAMEPresentStrong< 5%

Table 2: Relative Abundance of Key Fragment Ions in Anteiso-FAMEs

CompoundMolecular Ion (M⁺)[M-29]⁺ (Loss of Ethyl)[M-57]⁺ (Loss of Isobutyl)m/z 115
anteiso-C13:0 FAMEBase PeakModerateStrong10-30%
anteiso-C14:0 FAMEBase PeakModerateStrong10-30%
anteiso-C15:0 FAMEBase PeakModerateStrong10-30%

Note: "Strong" indicates a relative abundance of 30-100% of the base peak, while "Moderate" indicates a relative abundance of 20-100% of the base peak. The molecular ion is often the base peak in anteiso-FAME spectra.[1]

Experimental Protocols

Accurate identification of iso- and anteiso-FAMEs relies on proper sample preparation and GC-MS analysis. The following protocols provide a general framework for these procedures.

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation

This protocol describes the acid-catalyzed transesterification of fatty acids from a lipid extract using boron trifluoride (BF₃) in methanol.

Materials:

  • Dried lipid extract

  • BF₃-methanol solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap glass test tubes with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • To the dried lipid extract in a screw-cap test tube, add 2 mL of 14% BF₃-methanol solution.

  • Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or boiling water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 2 mL of saturated NaCl solution to the tube.

  • Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of FAMEs

This protocol outlines typical parameters for the separation and analysis of iso- and anteiso-FAMEs using a gas chromatograph coupled to a mass spectrometer.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer with electron ionization (EI) source

  • Capillary GC column: A highly polar column is recommended for optimal separation of FAME isomers, such as a biscyanopropyl polysiloxane stationary phase (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes

    • Ramp to 240°C at a rate of 4°C/min

    • Hold at 240°C for 20 minutes

  • Transfer Line Temperature: 250°C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-500

  • Scan Rate: 2 scans/second

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the characteristic fragmentation pathways of an iso- and an anteiso-FAME.

iso_FAME_fragmentation iso_fame iso-FAME (e.g., iso-C15:0 FAME, M+) m_minus_43 [M-43]+ (Loss of isopropyl radical) iso_fame->m_minus_43 α-cleavage isopropyl Isopropyl radical (C3H7) iso_fame->isopropyl

Caption: Fragmentation of an iso-FAME.

anteiso_FAME_fragmentation anteiso_fame anteiso-FAME (e.g., anteiso-C15:0 FAME, M+) m_minus_29 [M-29]+ (Loss of ethyl radical) anteiso_fame->m_minus_29 Cleavage 1 m_minus_57 [M-57]+ (Loss of isobutyl radical) anteiso_fame->m_minus_57 Cleavage 2 ethyl Ethyl radical (C2H5) anteiso_fame->ethyl isobutyl Isobutyl radical (C4H9) anteiso_fame->isobutyl

Caption: Fragmentation of an anteiso-FAME.

References

Safety Operating Guide

Proper Disposal of Methyl 18-methylnonadecanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of Methyl 18-methylnonadecanoate, a fatty acid methyl ester used in various research applications.

Based on available safety data for closely related compounds and general laboratory waste guidelines, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, it is imperative to follow established laboratory protocols and local regulations for all chemical waste.

Immediate Safety and Handling Precautions

Prior to disposal, ensure that all personnel handling this compound are familiar with the following safety measures:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation of any potential dust or vapors.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid generating dust.

Quantitative Data Summary

PropertyValue
Molecular Formula C21H42O2
Molecular Weight 326.56 g/mol [3]
Appearance Solid[2]
Melting Point 39-40 °C[2]
Flash Point >113 °C[2]
GHS Hazard Classification Not Classified[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to align with general best practices for non-hazardous laboratory chemical waste.

  • Waste Identification and Segregation:

    • Confirm that the waste is solely this compound and not mixed with any hazardous substances.

    • If it is mixed with other chemicals, the entire mixture must be treated as hazardous waste and disposed of according to the most hazardous component.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and chemically compatible container. The original container is often a suitable option.[4]

    • The label should clearly state "Waste this compound" and include the date of disposal.

  • Disposal Route Determination:

    • Small Quantities: For very small residual amounts (e.g., milligrams), disposal with regular laboratory trash may be permissible, similar to household waste, provided it does not violate institutional policies.[2]

    • Large Quantities: For larger quantities, consult your institution's Environmental Health and Safety (EHS) office or equivalent department for specific guidance.[5] Most research institutions have dedicated chemical waste programs.[6][7]

  • Institutional Waste Management:

    • Follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the EHS office.

    • Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS for specific non-hazardous materials.[4][8]

  • Documentation:

    • Maintain a record of the disposed chemical, including the quantity and date of disposal, as part of good laboratory practice.

Experimental Workflow: Disposal Decision Tree

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste check_mixed Is the waste mixed with other chemicals? start->check_mixed hazardous_waste Treat as Hazardous Waste (Follow protocol for most hazardous component) check_mixed->hazardous_waste Yes check_quantity Determine Quantity check_mixed->check_quantity No ehs_disposal Contact EHS for Chemical Waste Pickup hazardous_waste->ehs_disposal small_quantity Small Quantity (e.g., mg) check_quantity->small_quantity large_quantity Large Quantity check_quantity->large_quantity check_policy Check Institutional Policy for Non-Hazardous Waste small_quantity->check_policy large_quantity->ehs_disposal regular_trash Dispose in Regular Laboratory Trash check_policy->regular_trash Permitted check_policy->ehs_disposal Not Permitted end End of Disposal Process regular_trash->end ehs_disposal->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors. Always prioritize consulting your institution's specific guidelines and regulatory requirements.

References

Personal protective equipment for handling Methyl 18-methylnonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 18-methylnonadecanoate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe laboratory operations and proper disposal.

Chemical Properties and Identifiers

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C21H42O2
Molecular Weight 326.6 g/mol
CAS Number 65301-91-9
Physical State Solid
Purity >98%
Storage Temperature Freezer, recommended 2–8 °C

[1][2][3]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is essential.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear safety glasses with side shields or chemical goggles.[4][5] A face shield may be necessary for splash hazards.
Hand Protection Use liquid-tight gloves.[4] Breakthrough times and material compatibility should be considered.
Skin Protection A lab coat or chemical-resistant apron is recommended to prevent skin contact.[5]
Respiratory Protection Respiratory protection is necessary if aerosols or mists are generated.[4][6] Use a NIOSH-approved respirator.

Operational and Disposal Plans

Adherence to proper handling, storage, and disposal protocols is critical for laboratory safety and environmental protection.

Handling and Storage
  • Handling: Use in a well-ventilated area.[5] Avoid contact with skin and eyes, and prevent inhalation of any mists or vapors that may be generated.[6][7] General occupational hygiene practices, such as washing hands after handling, should be followed.[1][4]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[6] Keep away from heat, sparks, open flames, and other ignition sources.[6][8] The recommended storage temperature is between 2–8 °C.[1][9]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.[1][7]
Skin Contact Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water.[4][7]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[7][8] Seek medical attention if you feel unwell.[1]
Spill Response

In the event of a spill, follow the workflow below. For major spills, evacuate the area and contact your institution's environmental health and safety office.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Alert Alert others in the area Ignition Extinguish all ignition sources Alert->Ignition Ventilate Ensure adequate ventilation Ignition->Ventilate PPE Don appropriate PPE (gloves, goggles, lab coat) Ventilate->PPE Contain Contain the spill with absorbent material PPE->Contain Absorb Absorb the spilled liquid Contain->Absorb Collect Collect absorbed material into a suitable container Absorb->Collect Label Label the waste container Collect->Label Dispose Dispose of waste according to institutional and local regulations Label->Dispose

Figure 1: Workflow for handling a chemical spill of this compound.
Disposal Plan

  • Waste Material: this compound is not generally classified as hazardous waste.[10][11] However, all chemical waste must be disposed of in accordance with local, regional, and national regulations.[8]

  • Contaminated Materials: Absorbent materials, rags, and other items contaminated with the chemical may pose a risk of spontaneous combustion if not handled properly.[4][6] These materials should be stored in approved safety disposal containers and disposed of promptly and correctly.[5] Do not dispose of them with household waste.[11]

By following these guidelines, you can ensure a safe working environment when handling this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed information.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 18-methylnonadecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 18-methylnonadecanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.